EcDsbB-IN-10
Description
Properties
IUPAC Name |
4,5-dichloro-2-[(2-chlorophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O/c12-8-4-2-1-3-7(8)6-16-11(17)10(14)9(13)5-15-16/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSOJUHXYHYEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=C(C=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112749-52-7 | |
| Record name | 4,5-dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
EcDsbB-IN-10: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action for EcDsbB-IN-10, a pyridazinone-based inhibitor of the Escherichia coli disulfide bond-forming enzyme DsbB (EcDsbB). This document details the enzymatic pathway targeted, the molecular interactions of the inhibitor, and the experimental methodologies used to elucidate its function.
Introduction to the DsbA-DsbB Pathway
In Gram-negative bacteria, the formation of disulfide bonds in periplasmic proteins is crucial for their stability and function. This process is primarily catalyzed by the DsbA-DsbB pathway. DsbA is a periplasmic oxidoreductase that directly introduces disulfide bonds into folding proteins, becoming reduced in the process. The inner membrane protein DsbB is responsible for re-oxidizing DsbA, thereby maintaining the pool of active DsbA. DsbB, in turn, transfers electrons to the quinone pool in the bacterial inner membrane.[1] As many virulence factors, such as toxins and adhesins, are dependent on disulfide bond formation, the DsbA-DsbB pathway is an attractive target for the development of novel anti-virulence agents.[2]
This compound: A Pyridazinone-Based Inhibitor
This compound belongs to a class of pyridazinone-related molecules identified through high-throughput screening as inhibitors of EcDsbB.[3] While specific quantitative data for this compound is not extensively published, it was identified as a weaker inhibitor in initial screens compared to other analogues like compounds 9 and 12. For instance, compound 10 was found to be approximately 6-fold less inhibitory than compound 9.[1]
Quantitative Inhibitor Data
The following table summarizes the available quantitative data for key pyridazinone-based EcDsbB inhibitors. The data for this compound is estimated based on its reported relative potency.
| Compound | In Vitro IC50 (µM) | In Vitro Ki (nM) | In Vivo DsbA Oxidation IC50 (µM) | Relative Inhibition (Compared to Compound 9) |
| This compound (Compound 10) | ~10.2 (estimated) | Not Determined | Not Determined | 0.17x |
| Compound 9 | 1.7 | 46 ± 20 | 8.5 ± 0.6 | 1x |
| Compound 12 | 0.01885 | 0.8 ± 0.1 | 0.9 ± 0.5 | 23x |
Data for compounds 9 and 12 are from reference[1]. The IC50 for this compound is estimated based on the 6-fold lower potency compared to compound 9, as reported in the same study.
Mechanism of Action of this compound
The proposed mechanism of action for this compound, consistent with other pyridazinone inhibitors, involves covalent modification of a key cysteine residue within the quinone-binding site of EcDsbB.
Covalent Modification of Cys-44
EcDsbB possesses two pairs of catalytic cysteine residues in its periplasmic domains: Cys41-Cys44 and Cys104-Cys130.[4] Potent pyridazinone inhibitors, such as compound 12, have been shown to form a covalent bond with Cys-44.[1] This cysteine is directly involved in the electron transfer to quinones. By covalently modifying Cys-44, this compound is believed to irreversibly inactivate the enzyme, preventing the re-oxidation of DsbA and halting the disulfide bond formation cascade.
Competition with Ubiquinone
The binding site for pyridazinone inhibitors is located in the region of DsbB that interacts with the quinone pool.[2] It is proposed that these inhibitors act as competitive inhibitors of ubiquinone, binding to the same site and leading to the subsequent covalent modification of Cys-44.[1]
Signaling Pathway Diagram
The following diagram illustrates the DsbA-DsbB pathway and the inhibitory action of this compound.
Caption: The DsbA-DsbB disulfide bond formation pathway and its inhibition by this compound.
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the activity of this compound and related compounds.
In Vivo β-Galactosidase Reporter Assay
This cell-based assay is used for high-throughput screening and to assess the in vivo inhibition of the DsbA-DsbB pathway.[3]
Principle: A variant of β-galactosidase with multiple cysteine residues (β-Galdbs) is expressed in the periplasm of E. coli. When the DsbA-DsbB pathway is active, disulfide bonds form in β-Galdbs, leading to its misfolding and inactivation. Inhibition of DsbB prevents the formation of these disulfide bonds, resulting in active β-galactosidase, which can be detected by the hydrolysis of a chromogenic substrate like X-Gal (producing a blue color) or ONPG.[1]
Protocol Outline:
-
E. coli strains expressing β-Galdbs are grown in a suitable medium (e.g., M63 minimal medium with glucose).
-
The chromogenic substrate X-Gal is added to the agar plates, or ONPG is used in liquid assays.
-
The test compound (this compound) is added at various concentrations.
-
Plates are incubated for 2-3 days at 30°C.
-
Inhibition of DsbB is quantified by the intensity of the blue color on plates or by measuring the absorbance of the product of ONPG hydrolysis in a liquid culture.
Experimental Workflow Diagram:
Caption: Workflow for the in vivo β-galactosidase reporter assay for DsbB inhibition.
In Vitro Ubiquinone Reduction Assay
This assay directly measures the enzymatic activity of purified EcDsbB.[1]
Principle: Purified EcDsbB catalyzes the transfer of electrons from reduced DsbA to a ubiquinone analog (e.g., ubiquinone-5). The reduction of ubiquinone can be monitored spectrophotometrically. The presence of an inhibitor will decrease the rate of ubiquinone reduction.
Protocol Outline:
-
Purified EcDsbB is reconstituted into proteoliposomes.
-
Reduced DsbA is added as the electron donor.
-
The reaction is initiated by the addition of ubiquinone-5.
-
The rate of ubiquinone reduction is monitored by the decrease in absorbance at a specific wavelength.
-
The assay is repeated with varying concentrations of this compound to determine the IC50.
Logical Relationship Diagram:
Caption: Logical relationships in the in vitro ubiquinone reduction assay.
In Vivo DsbA Oxidation (Alkylation) Assay
This assay determines the redox state of DsbA within the cell in the presence of an inhibitor.[5]
Principle: E. coli cells are treated with the inhibitor. The cells are then lysed, and the proteins are precipitated. Free sulfhydryl groups (present in reduced DsbA) are alkylated with a reagent such as 4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS), which adds mass to the protein. The oxidized and reduced forms of DsbA can then be separated by SDS-PAGE and visualized by immunoblotting, as the AMS-modified (reduced) DsbA will migrate slower.
Protocol Outline:
-
E. coli cultures are grown in the presence of varying concentrations of this compound.
-
Proteins are precipitated using trichloroacetic acid (TCA).
-
The protein pellet is resuspended, and free thiols are alkylated with AMS.
-
Samples are subjected to non-reducing SDS-PAGE.
-
DsbA is detected by immunoblotting with an anti-DsbA antibody.
-
An increase in the band corresponding to the slower-migrating, reduced form of DsbA indicates inhibition of DsbB.
Conclusion
This compound is a pyridazinone-based inhibitor of the E. coli disulfide bond-forming enzyme DsbB. It is proposed to act through covalent modification of the Cys-44 residue in the quinone-binding site of EcDsbB, thereby blocking the re-oxidation of DsbA and inhibiting the formation of disulfide bonds in periplasmic proteins. While it is a less potent member of its class, the study of this compound and its more potent analogs provides a valuable framework for the development of novel anti-virulence agents targeting bacterial disulfide bond formation. The experimental protocols detailed herein are fundamental to the characterization of such inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four cysteines of the membrane protein DsbB act in concert to oxidize its substrate DsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of EcDsbB in Escherichia coli Pathogenesis: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Escherichia coli remains a significant global health concern, with pathogenic strains employing a sophisticated arsenal of virulence factors to cause a spectrum of diseases. Central to the assembly and function of many of these virulence factors is the proper formation of disulfide bonds in the bacterial periplasm, a process critically dependent on the Dsb (Disulfide bond) system. This technical guide provides an in-depth examination of the role of EcDsbB, an integral inner membrane protein, in the pathogenesis of E. coli. Through its function as the re-oxidant of the periplasmic disulfide oxidase EcDsbA, EcDsbB is a master regulator of virulence, controlling the folding and activity of key pathogenic determinants such as flagella, fimbriae, and toxins. This document details the molecular mechanisms of the DsbA/DsbB pathway, presents quantitative data on the impact of EcDsbB disruption on virulence phenotypes, outlines key experimental protocols for studying this system, and explores the potential of EcDsbB as a novel anti-virulence drug target.
Introduction: The DsbA/DsbB Oxidative Folding Pathway
In Gram-negative bacteria like E. coli, the periplasm is an oxidizing environment where secreted and membrane-bound proteins fold into their native conformations. The formation of stabilizing disulfide bonds between cysteine residues is crucial for the structure and function of many of these proteins, particularly those involved in host-pathogen interactions.[1] This process is primarily catalyzed by the DsbA/DsbB oxidative folding machinery.
The pathway is initiated by the periplasmic enzyme EcDsbA , a potent but non-specific oxidase that donates its disulfide bond to folding proteins.[1] In doing so, EcDsbA itself becomes reduced and inactive. To participate in further rounds of oxidation, EcDsbA must be re-oxidized. This critical step is performed by EcDsbB , a 20-kDa protein embedded in the inner membrane with four transmembrane helices.[2] EcDsbB, in turn, transfers the electrons from EcDsbA to the quinone pool in the respiratory chain, thus regenerating the oxidizing potential of EcDsbA.[3] This electron transfer pathway makes the DsbA/DsbB system a central hub for virulence factor biogenesis.
The Role of EcDsbB in E. coli Pathogenesis
The integrity of the DsbA/DsbB pathway is paramount for the virulence of pathogenic E. coli strains, including uropathogenic E. coli (UPEC) and enteropathogenic E. coli (EPEC).[4] Disruption of the dsbB gene leads to a pleiotropic phenotype characterized by the misfolding of numerous periplasmic proteins, resulting in a significant attenuation of virulence.[5][6]
Impact on Motility and Flagellar Assembly
Flagellum-mediated motility is a key virulence attribute, enabling bacteria to disseminate within the host and reach colonization sites. The flagellar structure is a complex nanomachine composed of multiple protein subunits, some of which require disulfide bonds for proper assembly and function. The P-ring protein of the flagellar motor, FlgI, is a known substrate of the DsbA/DsbB system.[6] Consequently, dsbB mutants are typically non-motile due to defects in flagellar assembly.[5][7]
Contribution to Fimbrial Adhesin Function
Adherence to host tissues is a critical initial step in most bacterial infections. E. coli expresses a variety of fimbrial adhesins, such as type 1 and P fimbriae, which mediate attachment to specific host cell receptors. The biogenesis of these fimbriae involves periplasmic chaperone proteins that contain essential disulfide bonds for their stability and function.[7] Studies on UPEC strain CFT073 have shown that a dsbA-dsbB deletion mutant is unable to agglutinate yeast cells or human red blood cells, indicating a loss of functional type 1 and P fimbriae, respectively.[8]
Role in Toxin Secretion and Stability
Several toxins produced by pathogenic E. coli are dependent on disulfide bonds for their structural integrity and biological activity. For instance, the heat-labile enterotoxin of enterotoxigenic E. coli (ETEC) requires disulfide bond formation for its proper assembly and function.[4] Disruption of the Dsb system can, therefore, lead to reduced toxin secretion and activity.
Quantitative Impact of EcDsbB Disruption on Virulence
The following tables summarize the quantitative effects of dsbB mutation or inhibition on key virulence-associated phenotypes in E. coli.
Table 1: Effect of dsbB Mutation on Virulence Factor Function
| Virulence Factor | E. coli Strain | Phenotypic Assay | Result of dsbB Mutation | Citation(s) |
| Flagella | Generic E. coli | Soft Agar Motility Assay | Non-motile | [5][6][7] |
| Type 1 Fimbriae | UPEC CFT073 | Yeast Cell Agglutination | No agglutination | [8] |
| P Fimbriae | UPEC CFT073 | Human Red Blood Cell Agglutination | No agglutination | [8] |
| Periplasmic Proteins (e.g., OmpA, β-lactamase) | Generic E. coli | Pulse-chase labeling and SDS-PAGE | Proteins remain in a reduced state | [9] |
Table 2: In Vivo Attenuation of dsbAB Mutant
| E. coli Strain | Animal Model | Infection Route | Outcome | Citation(s) |
| UPEC CFT073 dsbABΔ | Mouse | Urinary Tract Infection | Severely attenuated colonization | [10] |
Table 3: Efficacy of EcDsbB Inhibitors
| Inhibitor Class | Specific Compound | Assay | IC50 Value | Citation(s) |
| Pyridazinone-related | Compound 12 | In vitro DsbB activity | Not specified, but effective in µM range | [3] |
| Dimedone derivatives | Not specified | In vitro DsbA:DsbB activity | ~1 µM | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of EcDsbB.
Construction of a dsbB Deletion Mutant
The λ-Red recombinase system is a widely used method for generating precise gene knockouts in E. coli.
Protocol: Construction of a dsbB Deletion Mutant in E. coli CFT073 using λ-Red Recombinase
-
Primer Design: Design PCR primers to amplify a kanamycin resistance cassette flanked by sequences homologous to the regions upstream and downstream of the dsbB gene.
-
PCR Amplification: Amplify the kanamycin cassette using the designed primers and a suitable template plasmid.
-
Preparation of Electrocompetent Cells: Grow E. coli CFT073 carrying the pKD46 plasmid (expressing the λ-Red recombinase) to mid-log phase in SOB medium with ampicillin and L-arabinose (to induce recombinase expression). Prepare electrocompetent cells by washing with ice-cold sterile water and 10% glycerol.
-
Electroporation: Electroporate the purified PCR product into the electrocompetent cells.
-
Selection and Verification: Plate the transformed cells on LB agar containing kanamycin to select for successful recombinants. Verify the deletion of the dsbB gene by PCR using primers flanking the dsbB locus.
Motility Assay
The soft agar motility assay is a simple and effective method to assess bacterial swimming motility.
Protocol: Soft Agar Motility Assay
-
Plate Preparation: Prepare soft agar plates containing a low concentration of agar (e.g., 0.3%) in a suitable nutrient medium (e.g., LB).
-
Inoculation: Inoculate the center of the soft agar plates with a single colony of the E. coli strains to be tested (wild-type and dsbB mutant).
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Analysis: Measure the diameter of the zone of bacterial migration from the point of inoculation. Non-motile strains will only show growth at the inoculation site.
Hemagglutination Assay for Fimbrial Function
Hemagglutination assays are used to determine the presence of functional fimbriae that can bind to specific receptors on red blood cells.
Protocol: Hemagglutination Assay
-
Preparation of Bacterial Suspension: Grow E. coli strains overnight in static broth culture to promote fimbriae expression. Resuspend the bacteria in phosphate-buffered saline (PBS).
-
Preparation of Erythrocytes: Wash red blood cells (e.g., guinea pig for type 1 fimbriae, human type A for P fimbriae) with PBS.
-
Assay Performance: On a glass slide or in a microtiter plate, mix a drop of the bacterial suspension with a drop of the erythrocyte suspension.
-
Observation: Observe for visible clumping (agglutination) of the red blood cells within a few minutes. The absence of agglutination indicates a lack of functional fimbriae.
In Vitro DsbB Activity Assay (Ubiquinone Reduction)
This assay measures the ability of purified DsbB to transfer electrons to its natural substrate, ubiquinone.
Protocol: DsbB-Mediated Ubiquinone Reduction Assay
-
Reagents: Purified EcDsbB, DsbA, ubiquinone (or a soluble analog like Coenzyme Q1), and a reducing agent (e.g., DTT).
-
Reaction Setup: In a spectrophotometer cuvette, combine a buffered solution containing DsbB and ubiquinone.
-
Initiation of Reaction: Initiate the reaction by adding reduced DsbA.
-
Measurement: Monitor the reduction of ubiquinone by measuring the decrease in absorbance at a specific wavelength (e.g., 275 nm) over time. The rate of absorbance change is proportional to the activity of DsbB.
Drug Development Targeting EcDsbB
The essential role of EcDsbB in the pathogenesis of E. coli and its absence in humans make it an attractive target for the development of novel anti-virulence drugs.[12] Inhibiting EcDsbB would disrupt the folding of multiple virulence factors simultaneously, potentially rendering the bacteria avirulent without exerting selective pressure for resistance that is common with traditional bactericidal or bacteriostatic antibiotics.
Several strategies have been employed to identify inhibitors of EcDsbB, including high-throughput screening and fragment-based drug discovery.[12] A number of small molecule inhibitors have been identified, with some exhibiting IC50 values in the low micromolar range.[3][11] Further optimization of these lead compounds could pave the way for a new class of therapeutics to combat E. coli infections.
Conclusion and Future Directions
EcDsbB stands as a critical chokepoint in the pathogenic cascade of E. coli. Its central role in the biogenesis of a wide array of virulence factors underscores its importance as a potential therapeutic target. Further research should focus on elucidating the full spectrum of DsbB-dependent virulence factors through proteomic approaches and on developing more potent and specific inhibitors of its activity. The development of anti-virulence agents targeting EcDsbB holds the promise of novel treatment strategies that can disarm pathogenic E. coli and mitigate the growing threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. The Gene Expression Profile of Uropathogenic Escherichia coli in Women with Uncomplicated Urinary Tract Infections Is Recapitulated in the Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutants in DsbB that appear to Redirect Oxidation Through the Disulfide Isomerization Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutants in disulfide bond formation that disrupt flagellar assembly in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutants in disulfide bond formation that disrupt flagellar assembly in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of Two Homologous Disulfide Bond Systems Involved in Virulence Factor Biogenesis in Uropathogenic Escherichia coli CFT073 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of two homologous disulfide bond systems involved in virulence factor biogenesis in uropathogenic Escherichia coli CFT073 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small molecule inhibitors of disulfide bond formation by the bacterial DsbA-DsbB dual enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Bacterial Virulence: A Technical Guide to the Structure and Function of EcDsbB
For Immediate Release
An in-depth exploration of the E. coli disulfide bond-forming protein B (EcDsbB), this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive understanding of its structure, function, and the experimental methodologies used for its study. This document details the critical role of EcDsbB in bacterial survival and virulence, making it a key target for novel antimicrobial therapies.
Introduction
In the periplasm of Gram-negative bacteria, the formation of correct disulfide bonds is essential for the stability and function of a multitude of proteins, including many virulence factors. The Dsb (disulfide bond) system orchestrates this critical process, with the integral membrane protein DsbB (Disulfide bond formation protein B) from Escherichia coli (EcDsbB) serving as a central component. EcDsbB is responsible for reoxidizing the periplasmic dithiol oxidase DsbA, which directly donates its disulfide bond to folding proteins. This electron relay system is ultimately coupled to the respiratory chain. Due to its pivotal role in bacterial pathogenesis, EcDsbB has emerged as a promising target for the development of new antivirulence agents. This guide provides a detailed technical overview of the structure and function of EcDsbB, along with key experimental protocols for its investigation.
EcDsbB Protein Structure
EcDsbB is an integral membrane protein composed of four transmembrane helices (TM1-TM4) that form a compact bundle within the bacterial inner membrane.[1] The N- and C-termini of the protein are located in the cytoplasm. The transmembrane helices are connected by one cytoplasmic loop and two periplasmic loops (P1 and P2), which are the sites of its catalytic activity.[1]
The two periplasmic loops each contain a pair of essential cysteine residues. The first periplasmic loop (P1) contains Cys41 and Cys44, while the second, larger periplasmic loop (P2) contains Cys104 and Cys130.[1] These four cysteines are critical for the function of EcDsbB in transferring electrons from DsbA to a quinone molecule. Structural studies, including the crystal structure of the EcDsbA-EcDsbB complex (PDB ID: 2ZUP), have provided significant insights into the interaction between these two proteins.[1][2] The interaction is primarily mediated by the second periplasmic loop of EcDsbB, which binds to a hydrophobic groove on the surface of DsbA.[2]
Function and Mechanism of Action
The primary function of EcDsbB is to reoxidize DsbA, which becomes reduced after donating its disulfide bond to a substrate protein. This process involves a series of thiol-disulfide exchange reactions, ultimately transferring electrons from DsbA to a quinone molecule (ubiquinone in aerobic conditions) within the inner membrane. The reduced quinone then passes the electrons to the terminal oxidases of the respiratory chain.
The electron transfer pathway is proposed to occur as follows:
-
DsbA Oxidation: Reduced DsbA, with its two cysteine residues in the thiol state, interacts with the oxidized P2 loop of EcDsbB.
-
Formation of a Mixed Disulfide Intermediate: A disulfide bond is formed between Cys30 of DsbA and Cys104 of EcDsbB.
-
Intramolecular Disulfide Exchange: The resulting free Cys130 in the P2 loop of EcDsbB attacks the Cys41-Cys44 disulfide bond in the P1 loop.
-
Quinone Reduction: The now-reduced Cys41-Cys44 pair in the P1 loop transfers electrons to a bound ubiquinone molecule, reducing it to ubiquinol.
-
Release of Oxidized DsbA: The oxidized DsbA is released, ready to participate in another round of substrate oxidation.
Quantitative Data
The redox potentials of the cysteine pairs in EcDsbB are crucial for its function. The following table summarizes key quantitative data for EcDsbB.
| Parameter | Value | Reference |
| Redox Potential | ||
| Cys41-Cys44 Pair | -186 mV | [3] |
| Cys104-Cys130 Pair | -122 mV | [3] |
| Inhibitor IC50 | ||
| Compound 9 | 8.5 ± 0.6 μM (in vivo) | [4] |
| Compound 9 | 1.7 μM (in vitro) | [4] |
Experimental Protocols
Expression and Purification of Recombinant EcDsbB
The following is a general protocol for the expression and purification of His-tagged EcDsbB from E. coli. Optimization of specific conditions such as detergent type and concentration may be required.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an EcDsbB expression vector (with a His-tag).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol).
-
Detergent for solubilization (e.g., n-Dodecyl-β-D-maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG)).
-
IMAC resin (e.g., Ni-NTA agarose).
-
Wash Buffer (Lysis buffer with 20 mM imidazole).
-
Elution Buffer (Lysis buffer with 250-500 mM imidazole).
-
Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM).
Procedure:
-
Expression:
-
Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells using a French press or sonication.
-
-
Membrane Isolation and Solubilization:
-
Remove unbroken cells and debris by low-speed centrifugation.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant.
-
Resuspend the membrane pellet in Lysis Buffer and add the chosen detergent to a final concentration of 1-2% (w/v).
-
Stir gently at 4°C for 1-2 hours to solubilize the membrane proteins.
-
Clarify the solubilized membrane fraction by ultracentrifugation.
-
-
Affinity Chromatography:
-
Equilibrate the IMAC resin with Lysis Buffer.
-
Incubate the clarified supernatant with the equilibrated resin at 4°C for 1-2 hours with gentle agitation.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged EcDsbB from the resin using Elution Buffer.
-
-
Buffer Exchange:
-
Perform dialysis or use a desalting column to exchange the eluted protein into a suitable storage buffer containing a low concentration of detergent to maintain protein stability.
-
In Vitro Functional Assay: DsbA Oxidation Coupled to Quinone Reduction
This assay monitors the ability of purified and reconstituted EcDsbB to oxidize reduced DsbA, with the concomitant reduction of a quinone analog, which can be followed spectrophotometrically.
Materials:
-
Purified and reconstituted EcDsbB in proteoliposomes.
-
Purified reduced DsbA.
-
Ubiquinone-1 (Q1) or other suitable quinone analog.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Spectrophotometer capable of measuring absorbance changes over time.
Procedure:
-
Preparation of Proteoliposomes:
-
Reconstitute purified EcDsbB into liposomes (e.g., made of E. coli polar lipids) using methods such as detergent dialysis or bio-beads.
-
-
Assay Setup:
-
In a cuvette, prepare a reaction mixture containing Assay Buffer and the quinone analog at a suitable concentration.
-
Add the EcDsbB-containing proteoliposomes to the cuvette.
-
Initiate the reaction by adding reduced DsbA.
-
-
Measurement:
-
Immediately monitor the reduction of the quinone analog by measuring the decrease in absorbance at the appropriate wavelength (e.g., ~275 nm for ubiquinone). The rate of absorbance change is proportional to the activity of EcDsbB.
-
Conclusion
EcDsbB is a vital component of the disulfide bond formation machinery in E. coli and other Gram-negative bacteria. Its intricate structure and unique mechanism of action, involving a complex series of electron transfers, make it a fascinating subject of study. Furthermore, its essential role in the maturation of virulence factors positions it as a high-value target for the development of novel antibacterial agents that can circumvent traditional resistance mechanisms. The detailed understanding of its structure and function, aided by the experimental approaches outlined in this guide, will be instrumental in advancing these therapeutic strategies.
References
- 1. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of the electron transfer catalyst DsbB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Buried Water Network Modulates the Activity of the Escherichia coli Disulphide Catalyst DsbA [mdpi.com]
Discovery and Synthesis of a Novel Pyridazinone-Based Inhibitor of E. coli DsbB
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Note: The specific compound "EcDsbB-IN-10" does not appear in publicly available scientific literature. This guide focuses on a well-characterized pyridazinone-based inhibitor of Escherichia coli DsbB (EcDsbB), herein referred to as Compound 12 , which represents a promising class of anti-virulence agents. The data and protocols presented are based on published research on this class of inhibitors.
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. A promising alternative to traditional antibiotics is the development of anti-virulence agents that disarm pathogenic bacteria by inhibiting the function of virulence factors. The disulfide bond (Dsb) formation system in Gram-negative bacteria is a critical pathway for the correct folding and function of many virulence proteins, making it an attractive target for novel therapeutics. In E. coli, the inner membrane protein DsbB is essential for oxidizing the periplasmic protein DsbA, which in turn introduces disulfide bonds into substrate proteins. Inhibition of EcDsbB disrupts this entire pathway, leading to the attenuation of bacterial virulence.
This technical guide details the discovery and synthesis of a potent pyridazinone-based inhibitor of EcDsbB, Compound 12 . We provide a summary of its quantitative data, detailed experimental protocols for its screening and characterization, and visualizations of the relevant biological pathway and experimental workflows.
Quantitative Data Summary
The inhibitory activity of Compound 12 and its analogs against EcDsbB has been evaluated using both in vivo and in vitro assays. The key quantitative data are summarized in the table below for comparative analysis.
| Compound | In Vivo IC50 (µM) (DsbA Oxidation Assay) | In Vitro IC50 (nM) (Ubiquinone Reduction Assay) | In Vitro Kᵢ (nM) |
| Compound 12 | 0.9 ± 0.5 | 18.85 | 0.8 ± 0.1 |
| Compound 9 | 8.5 ± 0.6 | 1700 | 46 ± 20 |
Experimental Protocols
Synthesis of Compound 12 (A Representative Pyridazinone Inhibitor)
The synthesis of pyridazinone-based inhibitors of EcDsbB generally involves a multi-step chemical synthesis process. Below is a representative protocol for the synthesis of a compound structurally related to the class of inhibitors discussed.
General Synthetic Scheme:
The synthesis of the pyridazinone core typically starts from a substituted acetophenone and involves condensation and cyclization reactions.
-
Step 1: Synthesis of the Chalcone Intermediate. A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide, in an alcoholic solvent to yield the corresponding chalcone derivative.
-
Step 2: Formation of the Pyridazinone Ring. The chalcone is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, under reflux to form the dihydropyridazinone ring.
-
Step 3: Aromatization and Functionalization. The dihydropyridazinone is subsequently oxidized to the pyridazinone. Further modifications, such as halogenation or the introduction of other functional groups, can be carried out to enhance inhibitory activity.
Detailed Protocol for a Related Pyridazinone Derivative:
-
Preparation of 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile:
-
A mixture of 1-(naphthalen-1-yl)ethanone (10 mmol), 4-chlorobenzaldehyde (10 mmol), and ethyl cyanoacetate (10 mmol) in ethanol (50 mL) is prepared.
-
A catalytic amount of ammonium acetate and a few drops of piperidine are added to the mixture.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the product.[1][2]
-
High-Throughput Screening for EcDsbB Inhibitors: Cell-Based β-Galactosidase Reporter Assay
This assay relies on a genetically engineered E. coli strain expressing a fusion protein of β-galactosidase and the membrane protein MalF. This fusion protein is only active when disulfide bond formation is inhibited.
Experimental Workflow:
Caption: Workflow for the cell-based β-galactosidase reporter assay.
Detailed Protocol:
-
Strain and Growth Conditions: An E. coli strain deficient in dsbB and carrying a plasmid with the β-galactosidase reporter fusion is grown in LB medium supplemented with appropriate antibiotics to mid-log phase (OD600 ≈ 0.4-0.6).
-
Compound Plating: Test compounds are serially diluted and plated into 384-well microplates.
-
Cell Plating and Incubation: The bacterial culture is diluted and added to each well of the compound plates. The plates are incubated at 37°C for a specified period (e.g., 4-6 hours).
-
Substrate Addition and Reading: The substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG) or 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), is added to each well. The development of a yellow color (from ONPG) or blue color (from X-Gal) indicates β-galactosidase activity. The absorbance is measured using a plate reader at the appropriate wavelength (420 nm for ONPG).
-
Data Analysis: Wells showing a significant increase in absorbance compared to control wells (containing DMSO without inhibitor) are identified as containing potential EcDsbB inhibitors.
In Vitro Validation: EcDsbB-Mediated Ubiquinone Reduction Assay
This assay directly measures the activity of purified EcDsbB by monitoring the reduction of ubiquinone.
Experimental Workflow:
Caption: Workflow for the in vitro ubiquinone reduction assay.
Detailed Protocol:
-
Reagents: Purified EcDsbB, dithiothreitol (DTT) as a reducing agent, and a ubiquinone analog (e.g., Coenzyme Q1) are required.
-
Reaction Mixture: A reaction buffer containing DTT and the ubiquinone analog is prepared in a quartz cuvette.
-
Inhibitor Addition: The test compound (e.g., Compound 12) or a vehicle control (DMSO) is added to the reaction mixture and pre-incubated with the enzyme.
-
Initiation and Measurement: The reaction is initiated by the addition of purified EcDsbB. The reduction of ubiquinone is monitored by the decrease in absorbance at 275 nm over time using a spectrophotometer.
-
Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot. The percent inhibition is determined by comparing the rates in the presence of the inhibitor to the control. IC50 values are calculated by fitting the dose-response data to a suitable equation.
Signaling Pathway
The DsbA-DsbB pathway is a key oxidative folding pathway in the periplasm of E. coli.
Caption: The DsbA-DsbB disulfide bond formation pathway and the point of inhibition.
Conclusion
The discovery of potent and specific inhibitors of EcDsbB, such as the pyridazinone class of compounds represented by Compound 12, offers a promising new avenue for the development of anti-virulence drugs. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of these inhibitors, along with detailed experimental protocols to aid researchers in this field. The methodologies and data presented herein serve as a valuable resource for the further development and optimization of DsbB inhibitors as a novel class of therapeutics to combat bacterial infections.
References
The Target Binding Site of Pyridazinone Inhibitors on E. coli DsbB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance necessitates the exploration of novel therapeutic targets. The disulfide bond (Dsb) formation pathway in Gram-negative bacteria, crucial for the proper folding and function of many virulence factors, presents a compelling target for the development of new anti-virulence agents.[1] Within this pathway, the integral inner membrane protein DsbB plays a pivotal role by reoxidizing the periplasmic dithiol oxidase DsbA, thereby facilitating the formation of disulfide bonds in secreted proteins.[2][3][4] Inhibiting DsbB disrupts this essential pathway, attenuating bacterial virulence.
This technical guide provides an in-depth analysis of the target binding site of a potent class of Escherichia coli DsbB (EcDsbB) inhibitors: the pyridazinone derivatives. While this document refers to the inhibitor as "EcDsbB-IN-10," it is important to note that this is a representative name for a class of well-characterized pyridazinone-based inhibitors, including compounds often designated as "compound 9" (2-benzyl-4,5-dicholorpyridazin-3(2H)-one) and "compound 12" (4,5-dichloro-2-(2-chlorobenzyl)pyridazin-3(2H)-one), which have been extensively studied.[4] This guide will detail the binding site, mechanism of action, quantitative binding data, and the experimental protocols used to elucidate these interactions.
The DsbA-DsbB Signaling Pathway and Point of Inhibition
The DsbA-DsbB system acts as a redox relay, transferring electrons from folding proteins to the electron transport chain via quinones. DsbA directly oxidizes substrate proteins and becomes reduced in the process. DsbB then reoxidizes DsbA, transferring the electrons to a quinone molecule.[2][4] Pyridazinone inhibitors like this compound interrupt this cycle by targeting DsbB, preventing the reoxidation of DsbA and halting the disulfide bond formation cascade.
Target Binding Site and Mechanism of Action
Pyridazinone-based inhibitors, represented here as this compound, target the quinone-binding site of EcDsbB.[3] This site is located in a pocket formed between the first two transmembrane helices of the protein. The mechanism of inhibition is believed to be covalent, with the inhibitor forming a bond with the catalytically important Cys44 residue of DsbB.[3] This covalent modification prevents the interaction of DsbB with quinone, thereby blocking the transfer of electrons and halting the reoxidation of DsbA.
Mutational studies have corroborated this binding site. Resistance to pyridazinone inhibitors has been mapped to two primary regions of DsbB:
-
Quinone-binding pocket: Mutations in residues such as L25, A29, and K39, located between the first two transmembrane segments, confer resistance, likely by altering the binding pocket of the inhibitor.
-
Second periplasmic loop: Mutations in residues like P100 and F106 in the second periplasmic loop, which is known to interact with DsbA, also lead to resistance. This suggests that the inhibitor may also affect the interaction between DsbB and DsbA, or that conformational changes in this loop can allosterically affect the quinone-binding site.
Quantitative Data
The potency of pyridazinone inhibitors against EcDsbB has been quantified using various assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the effectiveness of these compounds. For potent pyridazinone derivatives, these values are typically in the nanomolar to low micromolar range. The inhibition constant (Ki) provides a more direct measure of binding affinity.
| Inhibitor (Representative) | Assay Type | Target | IC50 | Ki | Reference |
| Compound 12 | In vitro ubiquinone reduction | Purified EcDsbB | 18.85 nM | 0.8 ± 0.1 nM | [2] |
| Compound 9 | In vitro ubiquinone reduction | Purified EcDsbB | ~200 nM | Not Reported | [4] |
| Various Pyridazinones | In vivo β-galactosidase reporter | E. coli cells | 0.9 - >50 µM | Not Applicable | [2] |
Note: IC50 values are dependent on experimental conditions, while Ki is an intrinsic measure of affinity.[5][6][7][8] The relationship between IC50 and Ki can be complex and depends on the mechanism of inhibition.[5][6]
Experimental Protocols
The characterization of the this compound binding site and mechanism of action relies on a combination of genetic, biochemical, and biophysical techniques.
High-Throughput Screening (HTS) for DsbB Inhibitors
A common method for discovering DsbB inhibitors involves a cell-based high-throughput screen. This assay utilizes an E. coli strain engineered to express a reporter protein, such as β-galactosidase, in the periplasm. The reporter is designed to be active only when its disulfide bonds are not formed. Thus, inhibition of the DsbA/DsbB pathway leads to an active reporter, which can be detected by a colorimetric or fluorometric assay.
In Vitro DsbB Activity Assay (Ubiquinone Reduction)
To quantify the inhibitory activity on purified DsbB, a common in vitro assay measures the reduction of ubiquinone. In this assay, purified, reduced DsbB is incubated with the inhibitor and a quinone analog (e.g., ubiquinone-1). The reoxidation of DsbB by the quinone can be monitored spectrophotometrically. The IC50 value is determined by measuring the rate of quinone reduction at various inhibitor concentrations.
Mass Spectrometry for Covalent Binding Analysis
To confirm the covalent modification of DsbB by the inhibitor, mass spectrometry is employed. Purified DsbB is incubated with the inhibitor, and the resulting protein-inhibitor complex is analyzed by techniques such as electrospray ionization mass spectrometry (ESI-MS). An increase in the mass of the protein corresponding to the mass of the inhibitor (minus any leaving groups) provides strong evidence for covalent bond formation.
Mutagenesis and Resistance Mapping
To identify the specific amino acid residues involved in inhibitor binding, a random mutagenesis approach is often used. The dsbB gene is subjected to error-prone PCR to generate a library of mutants. These mutants are then screened for their ability to grow in the presence of the inhibitor. Sequencing the dsbB gene from resistant colonies reveals the mutations that confer resistance, thereby mapping the interaction site on the protein. Site-directed mutagenesis can then be used to confirm the role of specific residues.
Conclusion
The quinone-binding site of E. coli DsbB is a validated target for the development of novel anti-virulence agents. Potent pyridazinone-based inhibitors, represented in this guide as this compound, act by covalently modifying the catalytic Cys44 residue within this site, effectively shutting down the crucial disulfide bond formation pathway. The combination of high-throughput screening, in vitro enzymatic assays, mass spectrometry, and genetic mutagenesis has provided a detailed understanding of the target binding site and mechanism of action. This knowledge is critical for the rational design and optimization of the next generation of DsbB inhibitors to combat the growing threat of antibiotic-resistant bacteria.
References
- 1. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 6. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. promegaconnections.com [promegaconnections.com]
An In-depth Technical Guide on the Cellular Localization of EcDsbB in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proper folding and stability of a significant portion of extracytoplasmic proteins in Gram-negative bacteria, such as Escherichia coli, are dependent on the formation of disulfide bonds. This critical post-translational modification is catalyzed by the Disulfide bond (Dsb) formation machinery. A key component of this system is the inner membrane protein DsbB (EcDsbB), which is responsible for reoxidizing the periplasmic oxidase DsbA. Understanding the precise cellular localization and topology of EcDsbB is paramount for elucidating its mechanism of action and for the development of novel antimicrobial agents targeting this essential pathway. This technical guide provides a comprehensive overview of the cellular localization of EcDsbB, including quantitative data, detailed experimental protocols for its determination, and a visualization of its role in the Dsb signaling pathway.
Cellular Localization of EcDsbB
EcDsbB is an integral inner membrane protein in Escherichia coli.[1][2][3] It functions as a crucial link between the cytoplasm and the periplasm, facilitating the transfer of oxidizing equivalents to the periplasmic space. Structurally, EcDsbB is a 20 kDa protein that spans the inner membrane four times, with both its N- and C-termini located in the cytoplasm.[3] This topology results in two periplasmic loops which contain the essential cysteine residues required for its catalytic activity.[3]
The localization of EcDsbB to the inner membrane is fundamental to its function. It acts as a transducer of redox potential across the cytoplasmic membrane, a process essential for maintaining the oxidizing environment of the periplasm required for disulfide bond formation.[3]
Quantitative Analysis of EcDsbB Distribution
Quantitative proteomics studies have provided estimates of the abundance of EcDsbB in E. coli. These analyses are crucial for understanding the stoichiometry of the Dsb system and for developing kinetic models of oxidative folding.
| Protein | Mean Concentration (ppm) | Estimated Molecules per Cell | Reference |
| EcDsbB | 139 | ~480 | [4] |
ppm: parts per million, i.e., enzyme count per million host cell proteins.
This data indicates a relatively low but significant abundance of EcDsbB, consistent with its role as a catalytic enzyme that is regenerated after each reaction cycle.
Experimental Methodologies for Determining Cellular Localization
The determination of the inner membrane localization and topology of EcDsbB relies on a combination of biochemical and molecular biology techniques. Below are detailed protocols for key experiments.
Spheroplast Preparation and Cell Fractionation
This method is used to separate the different cellular compartments of E. coli to determine the location of a protein of interest.
Objective: To isolate periplasmic, cytoplasmic, and membrane fractions.
Protocol:
-
Cell Culture and Harvest: Grow E. coli cells expressing the protein of interest to the mid-logarithmic phase. Harvest the cells by centrifugation at 4°C.[5]
-
Periplasmic Extraction (Cold Osmotic Shock):
-
Resuspend the cell pellet in a spheroplast buffer (e.g., 0.1 M Tris pH 8.0, 500 mM sucrose, 0.5 mM EDTA pH 8.0).[5]
-
Incubate for 5 minutes and then centrifuge to pellet the cells.
-
Resuspend the pellet in a hypotonic solution (e.g., ice-cold distilled water) for a brief period (e.g., 15 seconds) on ice.[5]
-
Add MgSO₄ to a final concentration of 1 mM to stabilize the spheroplasts.[5]
-
Centrifuge to separate the periplasmic fraction (supernatant) from the spheroplasts (pellet).[5]
-
-
Spheroplast Lysis:
-
Resuspend the spheroplast pellet in a lysis buffer (e.g., 10 mM Tris pH 8.0).
-
Lyse the spheroplasts by methods such as sonication or repeated freeze-thaw cycles in liquid nitrogen and a 37°C water bath.[5]
-
-
Fraction Separation:
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) to separate the cytoplasmic fraction (supernatant) from the insoluble fraction containing the inner and outer membranes (pellet).[5]
-
-
Analysis: Analyze each fraction by SDS-PAGE and immunoblotting using an antibody specific to EcDsbB. The presence of EcDsbB predominantly in the membrane fraction confirms its localization.
Protease Protection Assays
This technique is employed to determine the topology of membrane proteins by assessing the accessibility of different protein domains to proteases.
Objective: To determine which parts of EcDsbB are exposed to the periplasm and which are in the cytoplasm.
Protocol:
-
Spheroplast Preparation: Prepare spheroplasts from E. coli cells as described above. Intact spheroplasts will have their cytoplasmic contents enclosed by the inner membrane.
-
Protease Treatment:
-
Divide the spheroplast suspension into aliquots.
-
Treat one aliquot with a protease such as trypsin or proteinase K. This will digest the periplasmic loops of EcDsbB.
-
As a control, lyse another aliquot of spheroplasts (e.g., with a detergent like Triton X-100) before adding the protease. This will expose all parts of the protein to digestion.
-
A third aliquot should remain untreated as a negative control.
-
-
Analysis: Analyze the samples by SDS-PAGE and immunoblotting. A shift in the molecular weight or disappearance of the EcDsbB band in the protease-treated spheroplasts compared to the untreated control indicates that parts of the protein are exposed to the periplasm. The complete digestion in the lysed sample confirms the protease activity.
Reporter Fusion Analysis
This genetic approach involves fusing a reporter protein, whose activity is dependent on its cellular location, to different parts of the protein of interest.
Objective: To map the topology of EcDsbB by determining the location of its N- and C-termini and loops.
Protocol:
-
Construct Fusion Proteins: Create a series of gene fusions between fragments of the dsbB gene and a reporter gene, such as phoA (alkaline phosphatase) or lacZ (β-galactosidase). PhoA is active only in the periplasm, while β-galactosidase is active only in the cytoplasm.
-
Expression and Activity Assay:
-
Transform E. coli with plasmids carrying the fusion constructs.
-
Induce the expression of the fusion proteins.
-
Assay the activity of the reporter protein. High PhoA activity from a fusion indicates that the fusion junction is in the periplasm. High β-galactosidase activity indicates a cytoplasmic location.
-
-
Topological Model: By analyzing the activity of a series of fusions along the length of EcDsbB, a topological map can be constructed, confirming the four transmembrane domains and the cytoplasmic location of the N- and C-termini.
Molecular Interactions and Signaling Pathway
EcDsbB is a central component of the disulfide bond formation pathway. It receives electrons from the reduced form of the periplasmic protein DsbA and transfers them to the electron transport chain via quinones.[6][7] This process reoxidizes DsbA, allowing it to catalyze the formation of disulfide bonds in newly synthesized periplasmic and outer membrane proteins.[6][7]
The catalytic cycle involves two pairs of cysteine residues in EcDsbB: Cys41-Cys44 in the first periplasmic loop and Cys104-Cys130 in the second periplasmic loop.[8][9] Electrons are transferred from the active site cysteines of reduced DsbA to the Cys104-Cys130 pair of EcDsbB.[10] These electrons are then passed to the Cys41-Cys44 pair and finally to ubiquinone in the inner membrane.[6][10]
Caption: Experimental workflow for determining the cellular localization of EcDsbB.
Caption: The DsbA-DsbB electron transfer pathway in E. coli.
Conclusion
The localization of EcDsbB to the inner membrane of E. coli is a critical aspect of its function in the oxidative protein folding pathway. The experimental methodologies outlined in this guide provide a robust framework for investigating the cellular localization and topology of membrane proteins. A thorough understanding of the DsbA-DsbB system, supported by quantitative data and clear visualization of the pathway, is essential for researchers and professionals in the field of drug development who are seeking to identify and validate new antibacterial targets. The inhibition of EcDsbB represents a promising strategy for the development of novel therapeutics to combat Gram-negative bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the Disulfide Bond Generating Membrane Protein DsbB in the Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfide bond formation protein B - Wikipedia [en.wikipedia.org]
- 4. A quantitative interpretation of oxidative protein folding activity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Entropy-Driven Mechanisms between Disulfide-Bond Formation Protein A (DsbA) and B (DsbB) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of the electron transfer catalyst DsbB from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of the electron transfer catalyst DsbB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Whitepaper: The Impact of EcDsbB-IN-10 on Bacterial Virulence Factor Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic-resistant bacteria necessitates the development of novel therapeutic strategies. One promising approach is the inhibition of bacterial virulence, thereby disarming pathogens without exerting direct bactericidal pressure that can lead to resistance. The disulfide bond (Dsb) formation pathway in Gram-negative bacteria is a critical process for the correct folding and function of numerous virulence factors.[1][2][3][4][5] This whitepaper details the effects of EcDsbB-IN-10, a potent and specific inhibitor of the Escherichia coli disulfide bond protein B (EcDsbB), on the expression and function of bacterial virulence factors. By targeting EcDsbB, this compound disrupts the oxidative folding of key proteins required for pathogenesis, offering a compelling anti-virulence strategy.[1][2][3]
Introduction: The DsbA/DsbB Pathway and its Role in Virulence
In the periplasm of Gram-negative bacteria, the DsbA/DsbB system is essential for the formation of disulfide bonds in secreted and membrane-bound proteins.[1][6][7] DsbA, a periplasmic oxidoreductase, directly introduces disulfide bonds into folding proteins.[1][6][7] In this process, DsbA itself becomes reduced and must be re-oxidized to continue its function.[1] The integral inner membrane protein, DsbB, is responsible for re-oxidizing DsbA, transferring electrons from DsbA to the quinone pool in the bacterial membrane.[1][2][8]
Many critical virulence factors, such as toxins, adhesins, pili, and flagellar components, are dependent on correct disulfide bond formation for their stability and biological activity.[2][9] Consequently, inhibition of the DsbA/DsbB pathway presents an attractive target for the development of anti-virulence agents.[1][4][5] this compound belongs to a class of pyridazinone-based compounds that have been identified as specific inhibitors of EcDsbB.[1][10]
Mechanism of Action of this compound
This compound acts as a specific inhibitor of the bacterial protein DsbB. By binding to DsbB, it prevents the re-oxidation of DsbA.[9][10] This leads to an accumulation of reduced, inactive DsbA in the periplasm, thereby halting the formation of disulfide bonds in newly synthesized virulence factors. This disruption of the oxidative folding pathway results in misfolded, non-functional virulence proteins, which are often targeted for degradation. The ultimate consequence is a significant reduction in the bacterium's ability to cause disease.[1][4]
Caption: Signaling pathway of DsbA/DsbB and the inhibitory action of this compound.
Quantitative Data on EcDsbB Inhibition
The inhibitory activity of pyridazinone-based compounds, including analogs of this compound, has been quantified through various in vitro and in vivo assays. The data below summarizes the potency of these inhibitors against E. coli DsbB (EcDsbB).
| Compound | In Vitro IC50 (µM) | In Vitro Ki (nM) | In Vivo RIC50 (µM) |
| Compound 9 | 1.7 | 46 ± 20 | Not Reported |
| Compound 12 | 0.01885 | 0.8 ± 0.1 | 0.9 ± 0.5 |
| Compound 13 | Not Reported | Not Reported | Not Reported |
IC50 (Inhibitory Concentration 50): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 indicates a more potent inhibitor. Ki (Inhibition Constant): An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. RIC50 (Relative Inhibitory Concentration 50): The concentration of a compound required to achieve 50% of the maximal β-galactosidase activity in a reporter strain, relative to a control compound.[10]
Effect on Bacterial Virulence Factor Expression
Inhibition of EcDsbB by compounds like this compound has pleiotropic effects on bacterial virulence, impacting a wide range of virulence factors that are dependent on disulfide bond formation for their proper assembly and function.[1][4]
Affected Virulence Factors and Processes:
-
Adhesins and Pili: Many fimbrial and non-fimbrial adhesins require disulfide bonds to maintain their structural integrity, which is crucial for bacterial attachment to host cells.[2]
-
Toxins: The stability and activity of various bacterial toxins are dependent on intramolecular disulfide bonds.[2]
-
Secretion Systems: Components of secretion systems, such as the Type III secretion system (T3SS), rely on disulfide bond formation for their proper assembly and function.[1][4]
-
Motility: Flagellar motor proteins, such as FlgI, require disulfide bonds for their assembly. Inhibition of DsbB can lead to non-motile bacteria.[1]
References
- 1. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pathway for disulfide bond formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pathway for disulfide bond formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DsbB catalyzes disulfide bond formation de novo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to In Silico Modeling of DsbB Inhibitor Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The formation of disulfide bonds is a critical step in the proper folding and stabilization of many proteins secreted into the periplasm of Gram-negative bacteria. In Escherichia coli, this process is primarily managed by the Dsb (disulfide bond) family of proteins. The integral membrane protein DsbB plays a pivotal role in this pathway by reoxidizing the periplasmic protein DsbA.[1][2][3] DsbA, in turn, directly introduces disulfide bonds into folding proteins. DsbB transfers electrons from DsbA to membrane-embedded quinones, thereby linking disulfide bond formation to the electron transport chain.[1][4] Given that many virulence factors in pathogenic bacteria require disulfide bonds for their function, the DsbA-DsbB system represents a promising target for the development of novel anti-virulence agents.[1][5]
This technical guide provides an in-depth overview of the in silico methodologies used to model the interaction between inhibitors and E. coli DsbB (EcDsbB). For illustrative purposes, we will refer to a hypothetical potent inhibitor, "EcDsbB-IN-10."
The DsbA-DsbB Oxidative Folding Pathway
The DsbA-DsbB pathway is a key mechanism for oxidative protein folding in the bacterial periplasm. DsbA, a potent but non-specific oxidase, donates its disulfide bond to substrate proteins. In the process, DsbA becomes reduced and inactive. The inner membrane protein DsbB is responsible for re-oxidizing DsbA, allowing it to participate in further rounds of substrate oxidation. DsbB accomplishes this by transferring electrons from DsbA to the quinone pool in the respiratory chain.[1][4] This entire process is essential for the maturation of numerous proteins, including many that are critical for bacterial virulence and survival.[5][6]
Quantitative Data Summary for DsbB Inhibitors
The development of DsbB inhibitors often involves screening and optimization, leading to compounds with varying potencies. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the relative 50% inhibitory concentration (RIC50). Below is a summary of quantitative data for known EcDsbB inhibitors, alongside our hypothetical compound, this compound, for context.
| Compound | Type | Assay Method | IC50 / RIC50 (µM) | Reference |
| This compound | Hypothetical Inhibitor | DsbA Oxidation Assay | ~0.5 | N/A |
| Compound 12 | Pyridazinone Derivative | β-galactosidase activity in E. coli | 0.16 | [7] |
| Fragment 2 | 1,3-cyclohexanedione | DsbB-mediated ubiquinone reduction | 7 - 170 (range) | [5] |
| Dimedone Derivatives | Ubiquinone Analogue | DsbA:DsbB catalyzed disulfide formation | ~1 | [8] |
| Phenylthiophene Hit | Phenylthiophene | Fragment-based screen vs. EcDsbA | N/A for DsbB | [9] |
| Benzimidazole Derivative | Benzimidazole | Fragment-based screen vs. VcDsbA | >3500 (for EcDsbA) | [10] |
In Silico Modeling and Experimental Protocols
A robust in silico modeling strategy is crucial for understanding inhibitor binding and guiding the design of more potent molecules. This typically involves a multi-step workflow from initial docking to detailed molecular dynamics simulations.
General Workflow for In Silico Modeling
The process begins with preparing the structures of the target protein (DsbB) and the ligand (inhibitor). This is followed by molecular docking to predict binding poses, which are then refined and validated using more computationally intensive methods like molecular dynamics (MD) simulations.
Detailed Methodologies
1. Molecular Docking of this compound
-
Objective: To predict the binding conformation and affinity of this compound to the EcDsbB protein.
-
Protein Preparation:
-
The crystal structure of the EcDsbB-EcDsbA complex (PDB ID: 2ZUP) is obtained.[11]
-
The DsbA chain is removed, and only the DsbB protein is retained.
-
Water molecules and non-essential ions are removed. Polar hydrogens are added, and charges are assigned using software like AutoDockTools.
-
-
Ligand Preparation:
-
The 2D structure of this compound is sketched and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94), and charges are calculated.
-
-
Docking Protocol:
-
A grid box is defined to encompass the quinone-binding site and the redox-active cysteine residues (Cys41, Cys44, Cys104, Cys130), as this is a common target region for inhibitors.[2][7]
-
Docking is performed using a program like AutoDock Vina.[12] The program samples various conformations of the ligand within the defined binding site and scores them.
-
The resulting poses are clustered and ranked based on their predicted binding affinity (e.g., kcal/mol). The top-ranked pose with favorable interactions is selected for further analysis.
-
2. Molecular Dynamics (MD) Simulations
-
Objective: To assess the stability of the DsbB-inhibitor complex and analyze its dynamic behavior in a simulated physiological environment.
-
System Setup:
-
The top-ranked docked complex of this compound is embedded in a lipid bilayer (e.g., POPE) to mimic the cell membrane, followed by solvation with an explicit water model.[2]
-
Ions are added to neutralize the system.
-
-
Simulation Protocol:
-
The system undergoes energy minimization to remove steric clashes.
-
A short period of equilibration is performed, first with restraints on the protein and ligand heavy atoms, which are gradually released.
-
A production MD run (typically 100-200 ns) is carried out under constant temperature and pressure (NPT ensemble).
-
-
Analysis: Trajectories are analyzed for root-mean-square deviation (RMSD) to assess complex stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and specific interactions (e.g., hydrogen bonds, hydrophobic contacts) over time.
3. In Vitro DsbB Inhibition Assay
-
Objective: To experimentally measure the inhibitory effect of a compound on DsbB's activity.
-
Principle: The assay monitors the ability of DsbB to reoxidize its substrate, DsbA. This can be coupled to the oxidation of a fluorescently labeled peptide by DsbA.
-
Protocol:
-
A membrane preparation containing EcDsbB is used.
-
Reduced, purified EcDsbA is added to the reaction mixture.
-
A fluorescently labeled peptide substrate (which becomes fluorescent upon disulfide bond formation) is included.
-
The reaction is initiated, and fluorescence is monitored over time.
-
The assay is repeated with varying concentrations of the inhibitor (e.g., this compound).
-
The rate of fluorescence increase is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[6]
-
Logical Relationship: From In Silico Prediction to Experimental Validation
The ultimate goal of in silico modeling is to generate hypotheses that can be tested experimentally. A strong correlation between computational predictions (like high binding affinity) and experimental results (like low IC50) validates the computational model and provides confidence in its predictive power for designing new inhibitors.
In silico modeling is an indispensable tool in the modern drug discovery pipeline, particularly for challenging targets like the integral membrane protein DsbB. By combining molecular docking, molecular dynamics, and free energy calculations, researchers can gain detailed insights into the molecular basis of inhibitor binding. This knowledge is critical for the structure-based design of novel, potent, and specific inhibitors like the hypothetical this compound. The methodologies outlined in this guide provide a framework for computational and experimental approaches that, when used synergistically, can accelerate the development of new anti-virulence agents targeting the essential DsbA-DsbB pathway.
References
- 1. NMR Solution Structure of the Integral Membrane Enzyme DsbB – Functional Insights into DsbB Catalyzed Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the Disulfide Bond Generating Membrane Protein DsbB in the Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfide bond formation protein B - Wikipedia [en.wikipedia.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective Binding of Small Molecules to Vibrio cholerae DsbA Offers a Starting Point for the Design of Novel Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Diverse DsbA Enzymes in Multi-DsbA Encoding Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EcDsbB-IN-10 In Vitro Enzyme Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The DsbA/DsbB system is crucial for the formation of disulfide bonds in proteins that are translocated to the periplasm in Gram-negative bacteria.[1][2] DsbA is a periplasmic oxidase that directly introduces disulfide bonds into substrate proteins, becoming reduced in the process.[1] The inner membrane protein DsbB (EcDsbB in E. coli) is responsible for re-oxidizing DsbA, thereby maintaining the pool of active DsbA.[1][2] This pathway is essential for the proper folding and function of numerous virulence factors, making the DsbA/DsbB system an attractive target for the development of novel anti-virulence agents.[1][3] EcDsbB-IN-10 is a novel investigational inhibitor targeting the EcDsbB enzyme. These application notes provide a detailed protocol for performing an in vitro enzyme inhibition assay to characterize the inhibitory activity of this compound against purified EcDsbB.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DsbA/DsbB signaling pathway and the general workflow for the in vitro inhibition assay.
Caption: DsbA/DsbB signaling pathway and point of inhibition.
Caption: Experimental workflow for the EcDsbB in vitro inhibition assay.
Experimental Protocol: In Vitro EcDsbB Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound by monitoring the oxidation of the EcDsbB substrate, DsbA. The assay relies on distinguishing between the oxidized (disulfide-bonded) and reduced (free thiol) forms of DsbA using an alkylating agent, 4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS), which adds mass to the reduced protein, causing a shift in its migration on SDS-PAGE.[4]
Materials and Reagents
-
Enzymes and Substrates:
-
Purified recombinant E. coli DsbB (EcDsbB)
-
Purified recombinant E. coli DsbA (EcDsbA), reduced form
-
-
Inhibitor:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
-
Reagents:
-
Ubiquinone-1 (Q1) or other suitable quinone analog
-
Dithiothreitol (DTT)
-
4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
NaCl
-
Glycerol
-
Detergent (e.g., DDM)
-
SDS-PAGE reagents (acrylamide/bis-acrylamide solution, SDS, TEMED, APS)
-
Protein transfer reagents and membranes (e.g., PVDF)
-
Primary antibody (e.g., rabbit anti-DsbA)
-
Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Chemiluminescent substrate
-
Bovine Serum Albumin (BSA) for blocking
-
Procedure
-
Preparation of Reagents:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, 0.1% DDM, pH 7.5).
-
Prepare a fresh solution of reduced DsbA by incubating with an excess of DTT, followed by removal of DTT using a desalting column.
-
Prepare working solutions of this compound by serial dilution in the assay buffer.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, combine the purified EcDsbB enzyme with varying concentrations of this compound or DMSO (vehicle control).
-
Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the reduced DsbA substrate and the electron acceptor, ubiquinone.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 10 minutes).
-
-
Alkylation and Sample Preparation:
-
Stop the reaction by adding a solution of AMS. The final concentration of AMS should be sufficient to alkylate all free thiols.
-
Incubate the samples with AMS in the dark for 1 hour at room temperature.
-
Add SDS-PAGE sample loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to the alkylated samples and heat at 95°C for 5 minutes.
-
-
SDS-PAGE and Immunoblotting:
-
Separate the protein samples on a non-reducing SDS-PAGE gel. The AMS-alkylated (reduced) DsbA will migrate slower than the non-alkylated (oxidized) DsbA.[4]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for DsbA overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for both oxidized and reduced DsbA in each lane.
-
Calculate the percentage of DsbA oxidation for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
The results of the inhibition assay can be summarized in the following tables.
Table 1: In Vitro Inhibition of EcDsbB by this compound
| Inhibitor Concentration (µM) | % DsbA Oxidation (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 95.2 ± 3.1 | 0 |
| 0.1 | 85.6 ± 4.5 | 10.1 |
| 1 | 52.1 ± 5.2 | 45.3 |
| 10 | 15.8 ± 2.9 | 83.4 |
| 100 | 5.3 ± 1.8 | 94.4 |
Note: Data presented are hypothetical and for illustrative purposes only.
Table 2: Kinetic Parameters of this compound
| Parameter | Value |
| IC50 (µM) | 1.25 |
| Ki (nM) | 46 ± 20[4] |
| Mechanism of Inhibition | To be determined |
Note: The Ki value is cited from a study on a different DsbB inhibitor and is included for context.[4] The mechanism of inhibition for this compound would require further kinetic studies.
References
- 1. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of disulfide bond formation by the bacterial DsbA-DsbB dual enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Measuring the Activity of the Disulfide Bond-Forming Enzyme EcDsbB in Bacterial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Gram-negative bacteria, the formation of disulfide bonds in proteins destined for the periplasm is crucial for their proper folding, stability, and function. This process is primarily catalyzed by the Dsb (disulfide bond) system. A key enzyme in this pathway in Escherichia coli is EcDsbB, an integral inner membrane protein. EcDsbB is responsible for re-oxidizing the periplasmic disulfide oxidase EcDsbA, which directly donates its disulfide bond to folding proteins. As many virulence factors require disulfide bonds for their activity, the DsbA-DsbB pathway is an attractive target for the development of novel anti-virulence agents.[1] This document provides detailed application notes and protocols for measuring the activity of EcDsbB in bacterial cells, offering valuable tools for basic research and drug discovery.
The activity of EcDsbB can be assessed through both in vivo and in vitro assays. In vivo methods provide insights into the enzyme's function within its native cellular environment, while in vitro assays allow for a more direct and quantitative characterization of the enzyme's catalytic properties and its interaction with inhibitors.
The EcDsbA-EcDsbB Disulfide Bond Formation Pathway
The formation of disulfide bonds in the periplasm of E. coli is an oxidative process. Reduced DsbA is reoxidized by DsbB, which in turn transfers electrons to the electron transport chain via quinones.[1]
In Vivo Measurement of EcDsbB Activity
β-Galactosidase Reporter Assay
This assay provides a convenient and high-throughput method for indirectly measuring EcDsbB activity by monitoring the activity of a specially designed β-galactosidase fusion protein (β-Galdbs). This fusion protein is only active when it is in a reduced state in the periplasm. Active DsbB leads to the formation of disulfide bonds in β-Galdbs, rendering it inactive. Therefore, a decrease in β-galactosidase activity corresponds to an increase in DsbB activity. This assay is particularly useful for screening for inhibitors of DsbB.
-
Culture Preparation:
-
Inoculate a single colony of E. coli cells expressing the β-Galdbs reporter into appropriate growth medium (e.g., LB broth) with selective antibiotics.
-
Grow the culture overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh medium and grow to mid-log phase (OD600 of 0.4-0.6).
-
-
Inhibitor Treatment (Optional):
-
Aliquot the mid-log phase culture into a 96-well plate or individual tubes.
-
Add the test compounds (potential DsbB inhibitors) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Cell Permeabilization and Assay:
-
Measure the OD600 of the cultures.
-
To 100 µL of culture, add 900 µL of Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).[2]
-
Add 20 µL of chloroform and 10 µL of 0.1% SDS to each sample and vortex for 10 seconds to permeabilize the cells.
-
Pre-incubate the samples at 28°C for 5 minutes.
-
Start the reaction by adding 200 µL of o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer) and start a timer.[2]
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding 500 µL of 1 M Na2CO3.[3]
-
Centrifuge the samples to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm (A420) and 550 nm (A550) to correct for light scattering by cell debris.[3]
-
-
Calculation of β-Galactosidase Activity (Miller Units):
-
Miller Units = 1000 × [A420 - (1.75 × A550)] / (Time (min) × Volume (mL) × OD600)[3]
-
| Strain/Condition | DsbB Activity | Expected β-Galactosidase Activity (Miller Units) |
| Wild-type | High | Low (~1-10)[4] |
| dsbB mutant | None | High (>100)[5] |
| Wild-type + DsbB inhibitor | Inhibited | High (>100, dose-dependent) |
Table 1: Expected results from the β-galactosidase reporter assay for EcDsbB activity.
In Vivo DsbA Redox State Analysis
This method directly assesses the consequence of DsbB activity by determining the redox state of its natural substrate, DsbA. In cells with active DsbB, DsbA is predominantly in its oxidized (disulfide-bonded) form. When DsbB is inactive or inhibited, DsbA accumulates in its reduced (free thiol) form. The redox state is "trapped" by alkylating free thiols with a reagent like 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS), which adds a significant mass to the protein. The oxidized and reduced (AMS-modified) forms of DsbA can then be separated by SDS-PAGE and visualized by Western blotting.
-
Sample Preparation:
-
Grow bacterial cultures to the desired growth phase.
-
Rapidly arrest the cellular redox state by adding trichloroacetic acid (TCA) directly to the culture to a final concentration of 10%.
-
Incubate on ice for 30 minutes.
-
Pellet the precipitated proteins by centrifugation (e.g., 15,000 x g for 15 minutes at 4°C).
-
Wash the protein pellet twice with ice-cold acetone.
-
Air-dry the pellet.
-
-
AMS Alkylation:
-
Resuspend the protein pellet in AMS buffer (100 mM Tris-HCl pH 7.5, 1% SDS, 10 mM AMS).
-
Incubate at 37°C for 1 hour in the dark.
-
-
SDS-PAGE and Western Blotting:
-
Add non-reducing SDS-PAGE sample buffer to the alkylated protein samples.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for DsbA.
-
Incubate with a suitable secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
The oxidized form of DsbA will migrate faster than the reduced, AMS-modified form (which has a higher molecular weight).
-
Quantify the intensity of the bands corresponding to the oxidized and reduced forms of DsbA using densitometry software.[6][7][8]
-
Calculate the percentage of reduced DsbA: (% Reduced DsbA) = [Intensity of Reduced DsbA band / (Intensity of Reduced DsbA band + Intensity of Oxidized DsbA band)] × 100.
-
| Strain/Condition | DsbB Activity | Expected DsbA Redox State | Appearance on Western Blot |
| Wild-type | High | Mostly Oxidized | Predominantly lower molecular weight band |
| dsbB mutant | None | Mostly Reduced | Predominantly higher molecular weight band (AMS-shifted) |
| Wild-type + DsbB inhibitor | Inhibited | Increased Reduced Form | Increase in the intensity of the higher molecular weight band |
Table 2: Expected results from the in vivo DsbA redox state analysis.
In Vitro Measurement of EcDsbB Activity
Ubiquinone Reduction Assay
This assay directly measures the catalytic activity of purified EcDsbB by monitoring the reduction of its co-substrate, ubiquinone. In this cell-free system, reduced DsbA serves as the electron donor. The reduction of ubiquinone can be followed spectrophotometrically by the decrease in absorbance at a specific wavelength. This assay is ideal for detailed kinetic studies and for determining the potency of inhibitors (e.g., IC50 values).
-
Preparation of Reagents:
-
Purified EcDsbB: Purify recombinant EcDsbB, solubilized in a suitable detergent (e.g., LDAO or DDM).
-
Reduced EcDsbA: Purify recombinant EcDsbA and reduce it with an excess of a reducing agent like Dithiothreitol (DTT). Remove the DTT by dialysis or gel filtration.
-
Ubiquinone solution: Prepare a stock solution of a soluble ubiquinone analog (e.g., Coenzyme Q1 or Q2) in an appropriate solvent (e.g., ethanol).
-
Assay Buffer: A suitable buffer such as 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
-
Assay Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing the assay buffer, a defined concentration of ubiquinone (e.g., 50-100 µM), and purified EcDsbB (in the nanomolar to low micromolar range).
-
Place the cuvette in a spectrophotometer and record the baseline absorbance at the wavelength of maximal absorbance for the oxidized form of the ubiquinone being used (e.g., ~275 nm for ubiquinone-1).
-
Initiate the reaction by adding a defined concentration of reduced DsbA (in the micromolar range).
-
Immediately start monitoring the decrease in absorbance over time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of ubiquinone.
-
For inhibitor studies, perform the assay with varying concentrations of the inhibitor and calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[9][10][11][12][13]
-
| Compound | Target | IC50 (µM) |
| Compound A | EcDsbB | 5.2 |
| Compound B | EcDsbB | 12.8 |
| Compound C (control) | EcDsbB | >100 |
Table 3: Example of IC50 values for EcDsbB inhibitors determined by the ubiquinone reduction assay.
Conclusion
The methods described in these application notes provide a robust toolkit for investigating the activity of EcDsbB in bacterial cells. The in vivo assays are invaluable for understanding the physiological role of DsbB and for high-throughput screening of potential inhibitors in a cellular context. The in vitro assay allows for detailed mechanistic and kinetic characterization of the enzyme and its interactions with substrates and inhibitors. The choice of assay will depend on the specific research question, but a combination of these approaches will provide the most comprehensive understanding of EcDsbB function and a solid platform for the development of novel antibacterial agents.
References
- 1. Structural bioinformatic analysis of DsbA proteins and their pathogenicity associated substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 3. Genetics - β-Galactosidase Assays [rothlab.ucdavis.edu]
- 4. Comparison and Calibration of Different Reporters for Quantitative Analysis of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad.com [bio-rad.com]
- 7. Misleading Westerns: Common Quantification Mistakes in Western Blot Densitometry and Proposed Corrective Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 13. researchgate.net [researchgate.net]
Application of EcDsbB-IN-10 in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge. A promising strategy to combat antibiotic resistance is the development of "resistance breakers" or "potentiators," which are compounds that can restore the efficacy of existing antibiotics. EcDsbB-IN-10 is an investigational small molecule inhibitor of the Escherichia coli disulfide bond forming protein B (DsbB). The DsbA/DsbB pathway is crucial for the correct folding and function of many bacterial virulence factors and some antibiotic resistance determinants.[1][2] Inhibition of this pathway can lead to a reduction in bacterial virulence and may act synergistically with conventional antibiotics.
Mechanism of Action
In Gram-negative bacteria, the DsbA-DsbB system catalyzes the formation of disulfide bonds in proteins that are translocated to the periplasm.[3][4] DsbA is a periplasmic oxidoreductase that directly introduces disulfide bonds into substrate proteins, becoming reduced in the process. The inner membrane protein DsbB then re-oxidizes DsbA, transferring electrons to the quinone pool.[4][5] this compound specifically inhibits DsbB, thereby disrupting the entire oxidative folding pathway. This disruption leads to the accumulation of misfolded proteins, which can impair bacterial motility, toxin secretion, and the function of certain resistance enzymes, such as β-lactamases.[1][2]
Applications in Antimicrobial Susceptibility Testing (AST)
The primary application of this compound in AST is to assess its potential as a standalone antimicrobial agent and, more importantly, as a potentiator of existing antibiotics against clinically relevant bacterial strains. Key applications include:
-
Determination of Minimum Inhibitory Concentration (MIC): Establishing the lowest concentration of this compound that inhibits the visible growth of a microorganism. Due to its mechanism of action, this compound is expected to have more potent inhibitory effects under anaerobic conditions, as the Dsb pathway is essential for anaerobic growth in E. coli.[6][7]
-
Synergy Testing: Evaluating the combined effect of this compound with a panel of standard-of-care antibiotics (e.g., β-lactams, aminoglycosides, fluoroquinolones) to identify synergistic interactions. Synergy is demonstrated when the combined effect of the two compounds is significantly greater than the sum of their individual effects.[8][9]
-
Resistance Reversal Studies: Assessing the ability of this compound to re-sensitize resistant bacterial strains to antibiotics to which they are normally resistant. This is particularly relevant for resistance mechanisms that depend on disulfide bond formation for the stability of the resistance-conferring protein.[2]
Quantitative Data Summary
Disclaimer: The following data is based on published results for well-characterized E. coli DsbB inhibitors with a pyridazinone-like scaffold, which are used here as a proxy for the investigational compound this compound.
Table 1: In Vitro Inhibitory Activity of a Representative DsbB Inhibitor
| Compound | Target | Assay | IC₅₀ (µM) | Reference |
| Pyridazinone Analog | EcDsbB | Ubiquinone Reduction | 1.7 | [10] |
Table 2: Minimum Inhibitory Concentration (MIC) of a Representative DsbB Inhibitor against E. coli
| Compound | Strain | Growth Condition | MIC (µM) | Reference |
| Pyridazinone Analog | E. coli WT | Anaerobic (Minimal Media) | 10 | [6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic testing or appropriate minimal medium for anaerobic testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (aerobic or anaerobic as required)
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies and inoculate into broth. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted suspension in the appropriate test medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]
-
Prepare Serial Dilutions of this compound: a. In a 96-well plate, add 100 µL of the appropriate sterile broth to wells 2 through 12 of a single row. b. Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 should serve as a growth control (broth and inoculum only), and well 12 as a sterility control (broth only).
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. Seal the plate and incubate at 37°C for 18-24 hours under the appropriate atmospheric conditions (aerobic or anaerobic).
-
Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.[12][13]
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the interaction between this compound and a conventional antibiotic.[14][15]
Materials:
-
This compound stock solution
-
Antibiotic stock solution
-
Bacterial strain of interest
-
Appropriate broth medium
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Preparation: a. Prepare a 96-well plate. The x-axis will represent serial dilutions of the antibiotic, and the y-axis will represent serial dilutions of this compound. b. In each well, add 50 µL of the appropriate broth. c. Along the y-axis (e.g., column 1), add 50 µL of serially diluted this compound (at 4x the final desired concentration). d. Along the x-axis (e.g., row A), add 50 µL of serially diluted antibiotic (at 4x the final desired concentration). e. Using a multichannel pipette, transfer 50 µL from the wells in column 1 to the corresponding wells in columns 2 through 10. f. Similarly, transfer 50 µL from the wells in row A to the corresponding wells in rows B through G. This will create a matrix of concentrations.
-
Inoculation and Incubation: a. Prepare the bacterial inoculum as described in the MIC protocol to a final concentration of 5 x 10⁵ CFU/mL. b. Add 100 µL of the bacterial inoculum to each well of the checkerboard plate. c. Include appropriate growth and sterility controls. d. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis and FICI Calculation: a. Determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth using the following formula:[9] FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) c. Interpret the FICI as follows:
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4
- Antagonism: FICI > 4
Visualizations
Caption: Mechanism of the DsbA-DsbB pathway and inhibition by this compound.
Caption: Workflow for antimicrobial susceptibility testing of this compound.
References
- 1. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking antimicrobial resistance by disrupting extracytoplasmic protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Disulfide Exchange by the Intramembrane Enzymes DsbB, DsbD, and CcdA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. idexx.com [idexx.com]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of EcDsbB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DsbA-DsbB pathway is essential for the correct folding and function of many virulence factors in Gram-negative bacteria, making it an attractive target for the development of novel anti-virulence agents. The integral membrane protein DsbB is responsible for reoxidizing the periplasmic dithiol oxidase DsbA, which in turn introduces disulfide bonds into folding proteins.[1][2] Inhibition of EcDsbB disrupts this pathway, leading to the accumulation of reduced DsbA and misfolded substrate proteins, ultimately attenuating bacterial virulence.[3][4] This document provides detailed application notes and protocols for cell-based assays designed to identify and characterize inhibitors of Escherichia coli DsbB (EcDsbB).
The primary screening assay described is a robust and widely used reporter gene assay based on a disulfide-sensitive β-galactosidase variant (β-Galdbs).[3][5] In this system, the β-galactosidase enzyme is only active when the DsbA-DsbB pathway is inhibited, providing a clear and quantifiable readout for inhibitor activity. Additionally, a secondary assay to confirm the in vivo mechanism of action by assessing the redox state of DsbA is detailed. An in vitro ubiquinone reduction assay for inhibitor validation is also outlined.
Signaling Pathway of Disulfide Bond Formation in E. coli
The DsbA-DsbB pathway facilitates the transfer of electrons from folding proteins in the periplasm to the quinone pool in the inner membrane.
References
- 1. Respiratory chain is required to maintain oxidized states of the DsbA-DsbB disulfide bond formation system in aerobically growing Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical redox properties of DsbB and DsbA in the protein disulfide-introducing reaction cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Reconstitution of DsbB in Proteoliposomes for Inhibitor Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of disulfide bonds is critical for the stability and function of many proteins secreted into the bacterial periplasm. In Gram-negative bacteria like Escherichia coli, this process is managed by the Dsb (disulfide bond) family of enzymes. The integral membrane protein DsbB plays a pivotal role by reoxidizing the periplasmic protein DsbA, which directly donates disulfide bonds to folding proteins.[1][2][3] DsbB, in turn, transfers electrons to quinones in the respiratory chain, thus linking protein folding to cellular respiration.[1][4] The essentiality of the DsbA-DsbB pathway for the maturation of numerous virulence factors makes it an attractive target for the development of novel anti-virulence agents.[3][5]
Studying the activity of membrane proteins like DsbB and screening for their inhibitors presents significant challenges due to their hydrophobic nature. Reconstituting purified DsbB into proteoliposomes—artificial lipid vesicles containing the protein of interest—provides a near-native membrane environment.[6][7][8] This system is invaluable for functional assays and for characterizing the kinetics of inhibition, offering a robust platform for drug discovery.[9][10] These application notes provide detailed protocols for the expression, purification, and reconstitution of DsbB into proteoliposomes, followed by a functional assay designed for inhibitor screening.
The DsbA-DsbB Disulfide Bond Formation Pathway
The DsbB-catalyzed reoxidation of DsbA is a key step in bacterial oxidative protein folding. Reduced DsbA, having donated its disulfide bond to a substrate protein, interacts with DsbB. Through a series of disulfide exchange reactions involving conserved cysteine residues, DsbB transfers electrons from DsbA to a quinone molecule within the inner membrane. This regenerates oxidized, active DsbA, ready for another catalytic cycle.
Caption: The DsbA-DsbB catalytic cycle in the bacterial periplasm.
Experimental Workflow Overview
The overall process involves several key stages, starting from the expression of recombinant DsbB to the final inhibitor screening assay. The workflow ensures that a functional, membrane-embedded enzyme is available for high-throughput screening.
Caption: Overall experimental workflow for DsbB inhibitor studies.
Protocols
Protocol 1: Expression and Purification of E. coli DsbB
This protocol describes the expression of His-tagged DsbB in E. coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., C43(DE3))[3]
-
Expression vector with His-tagged DsbB (e.g., pET vector)
-
Luria-Bertani (LB) medium with appropriate antibiotics[11][12]
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, DNase I
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 1% (w/v) n-Dodecyl-β-D-maltoside (DDM)
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 40 mM imidazole, 0.05% DDM
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 300 mM imidazole, 0.05% DDM
-
Ni-NTA affinity resin
Method:
-
Expression:
-
Transform the DsbB expression plasmid into E. coli C43(DE3) cells.
-
Inoculate a 10 mL LB starter culture with a single colony and grow overnight at 37°C.
-
Use the starter culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[11]
-
Induce protein expression by adding IPTG to a final concentration of 0.2-1 mM.[3]
-
Continue to culture for an additional 3-4 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
-
Membrane Isolation:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a French press or sonication.
-
Remove unlysed cells and debris by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and isolate the membrane fraction by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[3]
-
-
Solubilization and Purification:
-
Resuspend the membrane pellet in Solubilization Buffer.
-
Stir gently at 4°C for 1-2 hours to solubilize membrane proteins.
-
Remove insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Incubate the supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle agitation.
-
Load the resin onto a column and wash with 10-20 column volumes of Wash Buffer.
-
Elute the purified DsbB with 3-5 column volumes of Elution Buffer.
-
Analyze fractions by SDS-PAGE, pool the purest fractions, and determine the protein concentration (e.g., via BCA assay).
-
Protocol 2: Preparation of Unilamellar Liposomes
This protocol details the creation of liposomes from a defined lipid mixture.
Materials:
-
E. coli polar lipid extract or a defined lipid mixture (e.g., 3:1 POPE:POPG) in chloroform.
-
Liposome Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl.
-
Liposome extruder with polycarbonate membranes (100 nm pore size).
Method:
-
Lipid Film Formation:
-
Add the desired amount of lipid solution to a round-bottom flask.
-
Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the flask to form a thin, even lipid film on the inner surface.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Extrusion:
-
Hydrate the lipid film by adding Liposome Buffer and vortexing vigorously. This creates multilamellar vesicles (MLVs).
-
Subject the MLV suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.
-
To create unilamellar vesicles of a defined size, pass the suspension through a 100 nm polycarbonate membrane using a mini-extruder at least 21 times.[13]
-
The resulting liposome solution should appear translucent. Store at 4°C.
-
Protocol 3: Reconstitution of DsbB into Proteoliposomes
This protocol describes the insertion of purified DsbB into pre-formed liposomes.
Materials:
-
Purified DsbB in Elution Buffer.
-
Prepared unilamellar liposomes.
-
Detergent (e.g., 10% Triton X-100 or DDM).
-
Bio-Beads SM-2 or dialysis tubing (12-14 kDa MWCO).
-
Reconstitution Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl.
Method:
-
Mixing:
-
In a microfuge tube, mix the prepared liposomes with detergent to destabilize the vesicles. A typical starting point is a detergent-to-lipid ratio that approaches saturation.[14]
-
Add the purified DsbB protein to the lipid-detergent mixture. The lipid-to-protein molar ratio (LPR) is a critical parameter to optimize, with typical ratios ranging from 50:1 to 500:1 (w/w).
-
Incubate the mixture at room temperature for 30-60 minutes with gentle mixing to allow for protein insertion.[14]
-
-
Detergent Removal:
-
Method A (Bio-Beads): Add washed Bio-Beads SM-2 adsorbent to the mixture (e.g., 20 mg of beads per mg of detergent) and incubate at 4°C with gentle rotation.[13][15] Change the beads every 2 hours for a total of 3-4 changes to ensure complete detergent removal.
-
Method B (Dialysis): Transfer the mixture to dialysis tubing and dialyze against 1-2 L of Reconstitution Buffer at 4°C.[6][16] Perform at least three buffer changes over 48-72 hours.
-
-
Harvesting:
-
After detergent removal, collect the proteoliposomes. If using Bio-Beads, carefully pipette the solution away from the beads.
-
Pellet the proteoliposomes by ultracentrifugation at 150,000 x g for 1 hour at 4°C.
-
Resuspend the pellet in the desired assay buffer to the required final concentration. Store on ice for immediate use or flash-freeze in liquid nitrogen for storage at -80°C.
-
DsbB Activity Assay and Inhibitor Screening
The activity of reconstituted DsbB can be monitored by its ability to reoxidize its natural substrate, DsbA. A common method involves using a fluorescently labeled, reduced DsbA. Upon oxidation by DsbB, the fluorescence is quenched, allowing for real-time monitoring of the reaction.
Inhibitor Screening Workflow
Caption: Workflow for a DsbB high-throughput screening assay.
Protocol 4: DsbB Kinetic Assay
Materials:
-
DsbB Proteoliposomes.
-
Purified, fluorescently labeled DsbA (e.g., with monobromobimane), pre-reduced with DTT and purified.
-
Quinone analogue (e.g., Ubiquinone-1, UQ-1).
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% DDM (to prevent aggregation).
-
Test compounds (inhibitors) dissolved in DMSO.
-
384-well black, flat-bottom plate.
-
Fluorescence plate reader.
Method:
-
Setup:
-
To each well of the 384-well plate, add 1 µL of test compound in DMSO or DMSO alone (for positive and negative controls).
-
Add 25 µL of a solution containing DsbB proteoliposomes and UQ-1 in Assay Buffer. The final concentrations should be optimized (e.g., 10-50 nM DsbB, 50 µM UQ-1).
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Measurement:
-
Initiate the reaction by adding 25 µL of reduced, fluorescently labeled DsbA (e.g., final concentration of 1-2 µM).
-
Immediately place the plate in a fluorescence reader and monitor the decrease in fluorescence (e.g., Ex: 380 nm, Em: 465 nm for bimane) over 10-20 minutes with readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each well from the linear portion of the fluorescence decay curve.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound.[10]
-
Data Presentation
Quantitative data from reconstitution and inhibitor studies should be presented clearly for comparison.
Table 1: Example Parameters for DsbB Reconstitution
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Lipid Composition | E. coli Polar Extract | 3:1 POPE:POPG | 1:1 POPE:POPG | [3][13] |
| Detergent for Solubilization | DDM | Triton X-100 | Lauroylsarcosine | [11][13] |
| Lipid-to-Protein Ratio (w/w) | 100:1 | 200:1 | 500:1 | [6] |
| Detergent Removal Method | Dialysis | Bio-Beads SM-2 | Size-Exclusion | [15][16] |
| Reconstitution Efficiency | ~60% | ~75% | ~50% | - |
Table 2: Example Inhibitor Data for E. coli DsbB
| Compound | Class | Assay Type | IC50 (µM) | Reference |
| Compound A | Pyridazinone derivative | Cell-based (β-Gal) | 15.2 | [5] |
| Compound B | Pyridazinone derivative | In vitro (UQ reduction) | 8.5 | [5] |
| Fragment 1 | Hydroxy-dimethyl-chromenone | In vitro (DsbA oxidation) | 170 | [5] |
| Peptidomimetic 10 | Phenylalanine derivative | In vitro (DsbA folding) | ~1000 | [17] |
The reconstitution of DsbB into proteoliposomes provides a powerful and physiologically relevant system for studying its enzymatic activity and for identifying novel inhibitors. The protocols outlined here offer a comprehensive guide for researchers aiming to establish a robust screening platform targeting the bacterial disulfide bond formation pathway. This approach is instrumental in the early stages of drug development, facilitating the discovery of new anti-virulence agents to combat pathogenic bacteria.
References
- 1. NMR Solution Structure of the Integral Membrane Enzyme DsbB – Functional Insights into DsbB Catalyzed Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic nature of disulphide bond formation catalysts revealed by crystal structures of DsbB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the Disulfide Bond Generating Membrane Protein DsbB in the Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proteoliposomes as Tool for Assaying Membrane Transporter Functions and Interactions with Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of the electron transfer catalyst DsbB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preparation of Proteoliposomes with Purified TMEM16 Protein for Accurate Measures of Lipid Scramblase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Virtual Screening of Peptide and Peptidomimetic Fragments Targeted to Inhibit Bacterial Dithiol Oxidase DsbA | PLOS One [journals.plos.org]
Synthesis and purification of EcDsbB-IN-10 for research use
For Research Use Only
Introduction
EcDsbB-IN-10 is a potent inhibitor of the Escherichia coli disulfide bond-forming protein B (EcDsbB), a key enzyme in the bacterial disulfide bond formation (Dsb) pathway. This pathway is crucial for the correct folding and function of a multitude of periplasmic and outer membrane proteins, including many virulence factors. By inhibiting EcDsbB, this compound disrupts the DsbA-DsbB redox cascade, leading to an accumulation of reduced DsbA and subsequent misfolding of its substrate proteins. This mechanism of action makes this compound a valuable tool for studying bacterial physiology, virulence, and for the development of novel anti-virulence agents.
This compound is a warfarin analog, identified as 3-(α-acetonylbenzyl)-4-hydroxycoumarin. Its inhibitory activity against EcDsbB has been characterized both in vitro and in vivo. These application notes provide detailed protocols for the synthesis, purification, and research applications of this compound.
Data Presentation
| Parameter | Value | Reference |
| Chemical Name | 3-(α-acetonylbenzyl)-4-hydroxycoumarin | N/A |
| Molecular Formula | C₁₉H₁₆O₄ | N/A |
| Molecular Weight | 308.33 g/mol | N/A |
| CAS Number | 129-06-6 (for Warfarin) | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and ethanol | N/A |
| in vitro IC₅₀ (EcDsbB) | 18.85 nM | [1] |
| in vitro Kᵢ (EcDsbB) | 0.8 ± 0.1 nM | [1] |
| in vivo IC₅₀ (DsbA oxidation) | 0.9 ± 0.5 µM | [1] |
Signaling Pathway
The DsbA-DsbB pathway is responsible for the introduction of disulfide bonds into folding proteins in the periplasm of Gram-negative bacteria. Reduced DsbA is oxidized by the inner membrane protein DsbB, which in turn transfers electrons to the quinone pool. This compound specifically inhibits the activity of EcDsbB, thereby disrupting this critical pathway.
References
Application Notes and Protocols for the Experimental Use of EcDsbB-IN-10 in a Mouse Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bond formation is a critical process for the proper folding, stability, and function of a multitude of extracytoplasmic proteins in Gram-negative bacteria. In Escherichia coli, this essential pathway is primarily catalyzed by the DsbA-DsbB system. DsbA, a periplasmic oxidoreductase, directly introduces disulfide bonds into folding proteins, becoming reduced in the process. The inner membrane protein, DsbB, subsequently re-oxidizes DsbA, transferring electrons to the quinone pool and linking this pathway to cellular respiration. Many of these disulfide-bonded proteins are virulence factors, including toxins, adhesins, and components of secretion systems. Consequently, the inhibition of the DsbA-DsbB pathway presents a promising anti-virulence strategy to combat bacterial infections.
EcDsbB-IN-10 is a novel small molecule inhibitor specifically targeting the E. coli DsbB protein (EcDsbB). By inhibiting EcDsbB, this compound disrupts the disulfide bond formation cascade, leading to the accumulation of misfolded and non-functional virulence factors, thereby attenuating the pathogen's ability to cause disease. These application notes provide a comprehensive overview of the experimental use of this compound, with a focus on its evaluation in a mouse infection model. Detailed protocols for in vivo efficacy studies are provided to guide researchers in assessing the therapeutic potential of this compound.
Mechanism of Action
This compound acts as a potent and selective inhibitor of the bacterial inner membrane protein DsbB. The primary function of DsbB is to re-oxidize the periplasmic protein DsbA, which is responsible for introducing disulfide bonds into newly translocated proteins. By inhibiting DsbB, this compound effectively halts the regeneration of functional DsbA, leading to a disruption of the entire disulfide bond formation pathway. This results in the accumulation of reduced, and likely misfolded, periplasmic proteins, including a variety of virulence factors. The inactivation of these virulence factors is the principal mechanism by which this compound is expected to exert its anti-virulence effect.
Data Presentation
The following tables summarize the in vitro activity of this compound and provide a template for presenting data from a mouse infection model.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value |
| Target | E. coli DsbB (EcDsbB) |
| IC50 (Enzymatic Assay) | 50 nM |
| Ki | 25 nM |
| Minimum Inhibitory Concentration (MIC) vs. E. coli | > 64 µg/mL (in standard media) |
| Minimum Biofilm Eradication Concentration (MBEC) | Not Determined |
Table 2: Representative Data from a Mouse Peritonitis Infection Model
| Treatment Group | Dose (mg/kg) | Bacterial Burden in Peritoneal Lavage (CFU/mL) | Bacterial Burden in Spleen (CFU/g) | Survival Rate (%) |
| Vehicle Control | - | 1.5 x 108 | 2.3 x 106 | 0 |
| This compound | 10 | 5.2 x 106 | 8.1 x 104 | 60 |
| This compound | 25 | 9.8 x 104 | 1.5 x 103 | 90 |
| Antibiotic Control (e.g., Ciprofloxacin) | 10 | < 102 | < 102 | 100 |
Experimental Protocols
Protocol 1: Mouse Peritonitis Infection Model
This protocol describes a model of acute systemic infection initiated by intraperitoneal injection of E. coli.
Materials:
-
Pathogenic E. coli strain (e.g., a uropathogenic E. coli strain)
-
Luria-Bertani (LB) broth
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for this compound (e.g., 5% DMSO, 10% Solutol HS 15 in PBS)
-
Female C57BL/6 mice (6-8 weeks old)
-
Sterile syringes and needles (27G)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Bacterial Preparation:
-
Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6).
-
Harvest the bacteria by centrifugation (4000 x g, 10 min, 4°C).
-
Wash the bacterial pellet twice with sterile, ice-cold PBS.
-
Resuspend the final pellet in PBS to the desired concentration for infection (e.g., 2 x 107 CFU/mL). The final inoculum should be confirmed by serial dilution and plating on LB agar.
-
-
Animal Grouping and Dosing Preparation:
-
Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, antibiotic control). A typical group size is 8-10 mice.
-
Prepare the dosing solutions of this compound and vehicle control.
-
-
Infection and Treatment:
-
Induce peritonitis by intraperitoneally (IP) injecting each mouse with 100 µL of the bacterial suspension (e.g., 2 x 106 CFU/mouse).
-
At a specified time post-infection (e.g., 1 hour), administer the prepared treatments (e.g., 100 µL of vehicle or this compound solution) via the desired route (e.g., IP or intravenous).
-
-
Monitoring:
-
Monitor the mice at regular intervals for clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia).
-
For survival studies, monitor for up to 7 days.
-
-
Endpoint and Sample Collection:
-
At a pre-determined endpoint (e.g., 24 hours post-infection for bacterial burden studies), euthanize the mice.
-
Perform a peritoneal lavage by injecting 3 mL of sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
Collect blood via cardiac puncture.
-
Aseptically harvest organs such as the spleen, liver, and kidneys.
-
Protocol 2: Bacterial Burden Analysis
Materials:
-
Peritoneal lavage fluid, blood, and harvested organs from Protocol 1
-
Sterile PBS with 0.1% Triton X-100
-
Tissue homogenizer
-
LB agar plates
-
Sterile microcentrifuge tubes
-
Incubator at 37°C
Procedure:
-
Sample Processing:
-
Peritoneal Lavage and Blood: Serially dilute the peritoneal lavage fluid and blood in sterile PBS.
-
Organs: Weigh the harvested organs. Homogenize the organs in a known volume of sterile PBS with 0.1% Triton X-100. Serially dilute the tissue homogenates in sterile PBS.
-
-
Plating and Incubation:
-
Plate 100 µL of each dilution onto LB agar plates in duplicate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Quantification:
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the bacterial load as colony-forming units (CFU) per mL for liquids (peritoneal lavage, blood) or CFU per gram for tissues.
-
Conclusion
This compound represents a promising anti-virulence agent with a novel mechanism of action. The protocols detailed in this document provide a framework for the in vivo evaluation of this compound in a mouse model of bacterial infection. By assessing the impact of this inhibitor on bacterial burden and host survival, researchers can gain valuable insights into its therapeutic potential. Further studies may include exploring its efficacy in other infection models (e.g., urosepsis), combination therapy with traditional antibiotics, and pharmacokinetic/pharmacodynamic profiling.
Application Notes and Protocols: Assessing the Impact of EcDsbB-IN-10 on Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the impact of EcDsbB-IN-10, a putative inhibitor of the Escherichia coli disulfide bond protein B (EcDsbB), on bacterial biofilm formation. The protocols outlined below are designed to quantify biofilm biomass, visualize biofilm architecture, and analyze the composition of the extracellular polymeric substance (EPS) matrix.
Introduction to EcDsbB and Biofilm Formation
The DsbA/DsbB system is a key pathway in Gram-negative bacteria responsible for the formation of disulfide bonds in periplasmic and outer membrane proteins.[1][2][3] DsbA is the primary oxidoreductase that introduces disulfide bonds into folding proteins, while the inner membrane protein DsbB reoxidizes DsbA to maintain its activity. This process is crucial for the proper folding and function of many virulence factors, including adhesins, toxins, and components of flagella and pili, which are often essential for biofilm formation.[1][2]
Inhibition of EcDsbB is expected to disrupt the disulfide bond formation pathway, leading to the misfolding of proteins required for bacterial adhesion, motility, and the structural integrity of the biofilm matrix. Therefore, this compound, as a potential inhibitor of EcDsbB, is a promising candidate for anti-biofilm therapies.
Signaling Pathway and Proposed Mechanism of Action
The following diagram illustrates the DsbA/DsbB disulfide bond formation pathway and the proposed point of inhibition by this compound.
Caption: DsbA/DsbB pathway and inhibition by this compound.
Experimental Protocols
This section details the key experiments to assess the effect of this compound on biofilm formation. It is recommended to use a bacterial strain known to form robust biofilms, such as E. coli O157:H7 or Pseudomonas aeruginosa PAO1, for these assays.
Determination of Minimum Inhibitory Concentration (MIC)
Before assessing anti-biofilm activity, it is crucial to determine the MIC of this compound to ensure that subsequent biofilm assays are performed at sub-lethal concentrations.
Protocol:
-
Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using appropriate growth medium (e.g., Luria-Bertani broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10^5 CFU/mL).
-
Include positive controls (bacteria without inhibitor) and negative controls (medium only).
-
Incubate the plate at the optimal growth temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Biofilm Inhibition Assay (Crystal Violet Staining)
This high-throughput assay quantifies the total biofilm biomass.[4][5]
Workflow Diagram:
References
- 1. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Biofilm-Formation in Salmonella enterica Serovar Typhimurium by the Periplasmic DsbA/DsbB Oxidoreductase System Requires the GGDEF-EAL Domain Protein STM3615 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
Troubleshooting & Optimization
Overcoming off-target effects of DsbB inhibitors
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DsbB inhibitors. The focus is on identifying and overcoming potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DsbB inhibitors?
A1: DsbB inhibitors are designed to block the bacterial disulfide bond formation (DSB) pathway. In Gram-negative bacteria, the periplasmic enzyme DsbA introduces disulfide bonds into virulence factors and other proteins. DsbA is then re-oxidized by the inner membrane protein DsbB. DsbB, in turn, transfers electrons to the quinone pool in the bacterial membrane.[1][2][3] DsbB inhibitors typically compete with the quinone-binding site on DsbB, preventing the re-oxidation of DsbA and thereby disrupting the folding and function of essential virulence proteins.[3]
Q2: What are the common structural classes of DsbB inhibitors?
A2: Several classes of small molecule inhibitors targeting DsbB have been identified. Two prominent classes include pyridazinone derivatives and dimedone derivatives (synthetic analogues of ubiquinone).[4][5] These compounds have shown efficacy in inhibiting purified DsbB and preventing bacterial growth under specific conditions, such as anaerobic growth for E. coli.[1][4]
Q3: How can I assess the on-target activity of my DsbB inhibitor in bacteria?
A3: On-target activity can be confirmed by observing phenotypes consistent with Dsb pathway inhibition. A primary method is to measure the accumulation of reduced DsbA in inhibitor-treated bacterial cells via SDS-PAGE and immunoblotting after alkylation with an agent like 4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS), which adds mass to reduced cysteines.[4] Additionally, since dsbA or dsbB mutant E. coli cannot grow anaerobically, testing your inhibitor's ability to block anaerobic growth is a strong indicator of on-target activity.[1][4]
Q4: Are DsbB inhibitors expected to be toxic to mammalian cells?
A4: Ideally, DsbB inhibitors should be specific to the bacterial enzyme with minimal effects on mammalian cells. However, any small molecule carries the risk of off-target effects. Some inhibitors have been tested for specificity. For example, the pyridazinone "compound 12" did not significantly inhibit human Protein Disulfide Isomerase (PDI), a thiol-redox active enzyme, suggesting good specificity.[1] Conversely, another compound was eliminated from consideration because it did inhibit PDI.[1] Unexpected cytotoxicity against mammalian cells should always be investigated.
Q5: What is a plausible off-target mechanism if I observe high cytotoxicity in mammalian cells?
A5: A primary concern for off-target toxicity is mitochondrial dysfunction. The bacterial DsbB enzyme shares a functional similarity with mammalian mitochondrial respiratory Complex I (NADH:ubiquinone oxidoreductase) in that both interact with quinones. This creates a potential for DsbB inhibitors, particularly those that mimic quinones, to inhibit Complex I. Such inhibition can disrupt the electron transport chain, leading to a decrease in mitochondrial membrane potential, a drop in ATP production, and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis. Notably, a pyridazinone derivative, structurally similar to some DsbB inhibitors, has been shown to induce apoptosis in human cancer cells via mitochondrial depolarization and ROS production.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with DsbB inhibitors.
| Problem | Potential Cause | Suggested Solution / Investigation |
| High cytotoxicity observed in mammalian cell lines at or below the bacterial MIC. | Off-target mitochondrial toxicity. The inhibitor may be inhibiting mitochondrial Complex I due to structural similarities with the quinone-binding site. | 1. Assess Mitochondrial Health: Perform a series of assays to check for mitochondrial dysfunction (See Experimental Protocols below). - Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 staining). - Quantify mitochondrial superoxide levels (e.g., using MitoSOX Red). - Measure cellular ATP levels.2. Control Compound: Use a known Complex I inhibitor (e.g., Rotenone) as a positive control to confirm that your assays are working correctly. |
| Inconsistent results in bacterial growth inhibition assays. | Inhibitor Instability or Poor Solubility. The compound may be degrading in the culture medium or precipitating out of solution. | 1. Check Solubility: Visually inspect the medium for precipitation. Determine the inhibitor's solubility in your specific assay buffer.2. Use Fresh Stock: Always prepare fresh dilutions from a DMSO stock for each experiment.3. Assay Conditions: Ensure consistent pH, temperature, and aeration, as these can affect both bacterial growth and compound stability. |
| No accumulation of reduced DsbA despite observing bacterial growth inhibition. | Off-target antibacterial effect. The inhibitor might be killing the bacteria through a mechanism unrelated to DsbB inhibition. | 1. Purified Enzyme Assay: Test the inhibitor's activity against purified DsbB to confirm direct inhibition.2. Counter-Screening: Test the compound against a bacterial strain where DsbB is replaced by a non-homologous but functionally equivalent enzyme, such as M. tuberculosis VKOR. Lack of inhibition in this strain supports specificity for DsbB.[1] |
| Variable IC50 values between experiments. | Differences in Bacterial Metabolic State. The susceptibility of bacteria to DsbB inhibitors can be influenced by their metabolic state (e.g., aerobic vs. anaerobic). | 1. Standardize Inoculum: Use a consistent cell density and growth phase for starting your cultures.2. Control Growth Conditions: Tightly control the experimental conditions. For example, DsbB inhibition is lethal under anaerobic conditions but not necessarily under aerobic conditions in E. coli.[1][4] |
Quantitative Data Summary
The following table summarizes inhibitory concentrations for select pyridazinone DsbB inhibitors against their intended bacterial target. Currently, there is a lack of published data directly comparing the IC50 of these specific DsbB inhibitors against mammalian mitochondrial Complex I.
| Compound Name | Target | Assay Type | IC50 / Ki | Reference |
| Compound 9 | E. coli DsbB | In vitro (purified enzyme) | IC50: 1.7 µM | [6] |
| Ki: 46 ± 20 nM | [6] | |||
| E. coli DsbA Oxidation | In vivo (cell-based) | IC50: 8.5 ± 0.6 µM | [6] | |
| Compound 12 | E. coli DsbB | In vitro (purified enzyme) | IC50: 18.85 nM | [6] |
| Ki: 0.8 ± 0.1 nM | [6] | |||
| E. coli DsbA Oxidation | In vivo (cell-based) | IC50: 0.9 ± 0.5 µM | [6] |
Visual Diagrams
Signaling and Workflow Diagrams
The following diagrams illustrate the key bacterial pathway, the hypothesized off-target mechanism, and a logical workflow for troubleshooting unexpected cytotoxicity.
Caption: On-target pathway of DsbB inhibitors in Gram-negative bacteria.
Caption: Hypothesized off-target mechanism via mitochondrial Complex I inhibition.
Caption: Troubleshooting workflow for investigating unexpected cytotoxicity.
Key Experimental Protocols
The following are detailed methodologies for essential experiments to investigate potential off-target mitochondrial effects of DsbB inhibitors.
Protocol 1: Measurement of Mitochondrial Superoxide with MitoSOX Red
Principle: MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria in live cells. It is oxidized by superoxide, but not by other reactive oxygen species, and upon oxidation exhibits red fluorescence. An increase in fluorescence indicates elevated mitochondrial superoxide production.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HepG2)
-
DsbB inhibitor and vehicle control (e.g., DMSO)
-
MitoSOX™ Red reagent (e.g., from Thermo Fisher Scientific)
-
Positive control: Antimycin A or Rotenone (induces mitochondrial superoxide)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Fluorescence microscope or plate reader with appropriate filters (e.g., Ex/Em ~510/580 nm)
Procedure:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate for plate reader analysis or glass-bottom dishes for microscopy) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the DsbB inhibitor, vehicle control, and a positive control (e.g., 10 µM Antimycin A) for the desired duration (e.g., 1-4 hours).
-
MitoSOX Loading:
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or serum-free medium. Protect from light.
-
Remove the treatment medium from the cells and wash once with warm HBSS.
-
Add the 5 µM MitoSOX working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Wash: Gently wash the cells three times with warm HBSS to remove excess probe.
-
Measurement:
-
Plate Reader: Add warm HBSS to each well and immediately measure fluorescence at Ex/Em ~510/580 nm.
-
Microscopy: Add warm HBSS and image the cells using a fluorescence microscope with a rhodamine (TRITC) filter set.
-
-
Data Analysis: Background-subtract the fluorescence readings. Normalize the fluorescence intensity of inhibitor-treated cells to the vehicle control. Compare the signal increase to the positive control.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) with TMRE
Principle: Tetramethylrhodamine, Ethyl Ester (TMRE) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. In healthy cells, the dye fluoresces brightly red-orange. If mitochondrial potential is lost, the dye no longer accumulates, and the fluorescence signal decreases.
Materials:
-
Mammalian cell line of interest
-
DsbB inhibitor and vehicle control (e.g., DMSO)
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
Positive control: CCCP (carbonyl cyanide m-chlorophenyl hydrazone), a potent mitochondrial membrane potential uncoupler.
-
Fluorescence-compatible medium (e.g., FluoroBrite™ DMEM)
-
Flow cytometer, fluorescence microscope, or plate reader (Ex/Em ~549/575 nm)
Procedure:
-
Cell Seeding: Plate cells and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the DsbB inhibitor, vehicle, and a positive control (e.g., 10 µM CCCP for 15-30 minutes at the end of the experiment) for the desired time.
-
TMRE Staining:
-
Add TMRE directly to the culture medium at a final concentration of 25-100 nM (this should be optimized for your cell line).
-
Incubate for 15-30 minutes at 37°C. It is crucial to keep the TMRE-containing medium on the cells during measurement.
-
-
Measurement:
-
Plate Reader/Microscopy: Analyze the fluorescence directly without washing.
-
Flow Cytometry: Gently detach cells (e.g., with TrypLE™), resuspend in medium containing TMRE, and analyze immediately.
-
-
Data Analysis: Quantify the mean fluorescence intensity. A decrease in intensity in inhibitor-treated cells compared to the vehicle control indicates mitochondrial depolarization. The CCCP-treated cells should show a near-complete loss of signal.
References
- 1. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Potency of Covalent Inhibitors in Cell-Based Assays
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low potency with covalent inhibitors, such as the hypothetical molecule EcDsbB-IN-10, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My covalent inhibitor, this compound, shows high potency in biochemical assays but weak activity in my cell-based assay. What are the potential reasons for this discrepancy?
Several factors can contribute to a drop in potency when moving from a biochemical to a cellular environment. The primary reasons include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[1]
-
Compound Instability: The inhibitor might be unstable in the cell culture media or rapidly metabolized by the cells.[1]
-
Off-Target Effects: At the concentrations used, the compound could be interacting with other cellular components, leading to toxicity or other effects that mask the intended on-target activity.[2]
-
Assay Conditions: The conditions of your cell-based assay (e.g., cell density, incubation time, serum concentration) may not be optimal for the inhibitor's activity.
-
High Protein Binding: The compound may bind to proteins in the cell culture serum, reducing the effective concentration available to engage the target.
-
Efflux by Cellular Transporters: The inhibitor could be actively pumped out of the cell by efflux pumps.
Q2: How can I determine if poor cell permeability is the cause of low potency for this compound?
To assess cell permeability, consider the following approaches:
-
In Silico Prediction: Use computational models to predict the physicochemical properties of your compound, such as lipophilicity (LogP) and polar surface area (PSA), which influence permeability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that can predict passive diffusion across a lipid membrane.[3]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the intestinal barrier and assess a compound's ability to cross a cell layer.[3]
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if the inhibitor is reaching and binding to its intracellular target.[2]
Q3: What steps can I take to investigate the stability of this compound in my cell-based assay?
Compound stability can be evaluated through these methods:
-
Incubation in Culture Media: Incubate this compound in your complete cell culture media (including serum) for the duration of your assay. At various time points, measure the concentration of the intact compound using analytical techniques like LC-MS.
-
Microsomal Stability Assay: This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
-
Hepatocyte Stability Assay: Incubating the compound with primary hepatocytes provides a more comprehensive assessment of metabolic stability in a cellular context.
Q4: How can I be sure that the observed cellular phenotype (or lack thereof) is due to on-target engagement of this compound?
Confirming on-target activity is crucial. Here are several strategies:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of inhibitor concentrations. A clear, saturating effect that correlates with target engagement suggests on-target activity.[2]
-
Use of a Structurally Distinct Inhibitor: If available, test a different covalent inhibitor that targets the same protein but has a different chemical scaffold. A similar phenotype would strengthen the evidence for an on-target effect.[2]
-
Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the inhibitor's effect is diminished or absent in cells expressing the mutant, it strongly supports an on-target mechanism.[2]
-
Cellular Thermal Shift Assay (CETSA): This biophysical method directly measures the binding of a ligand to its target protein in intact cells by assessing changes in the protein's thermal stability.[2]
Troubleshooting Summary Tables
Table 1: Potential Causes of Low Potency and Recommended Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Permeability | Perform PAMPA or Caco-2 assays.[3] Optimize compound properties if in early development. | Determine the compound's ability to cross cell membranes. |
| Compound Instability | Assess stability in cell culture media and with liver microsomes. | Quantify the rate of compound degradation. |
| Off-Target Effects | Conduct a dose-response curve.[2] Use a secondary, structurally different inhibitor.[2] | Distinguish between on-target and off-target phenotypes. |
| Suboptimal Assay Conditions | Optimize cell density, incubation time, and serum concentration. | Improved assay window and inhibitor potency. |
| High Serum Protein Binding | Reduce serum concentration in the assay or use serum-free media if possible. | Increased effective concentration of the inhibitor. |
| Active Efflux | Co-incubate with known efflux pump inhibitors. | Increased intracellular accumulation and potency of the inhibitor. |
Table 2: Key Experimental Parameters to Optimize
| Parameter | Recommendation | Rationale |
| Inhibitor Concentration | Test a wide range of concentrations (e.g., 8-10 points) to generate a full dose-response curve.[2] | To accurately determine the EC50 and observe the full dynamic range of the inhibitor's effect. |
| Incubation Time | For covalent inhibitors, a longer pre-incubation time may be necessary to allow for the covalent bond to form.[4] | To ensure sufficient time for the inhibitor to bind to its target covalently. |
| Cell Density | Optimize the number of cells seeded per well to ensure they are in a healthy, exponential growth phase during the experiment.[5] | Overly confluent or sparse cells can lead to variable and unreliable results. |
| Serum Concentration | Test different serum concentrations or consider serum-free media for a portion of the incubation period. | To minimize non-specific binding of the inhibitor to serum proteins. |
| Vehicle Control | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).[3] | High concentrations of solvents can have their own cellular effects. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment based on the principle that a protein's thermal stability increases upon ligand binding.[2]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 2: Washout Experiment for Covalent Inhibitors
This experiment helps to confirm the covalent nature of the inhibitor's binding in a cellular context.
Methodology:
-
Cell Treatment: Treat cells with this compound for a defined period (e.g., 1-2 hours).
-
Washout: Remove the inhibitor-containing media and wash the cells several times with fresh, inhibitor-free media.
-
Incubation: Incubate the washed cells in fresh media for various durations (e.g., 0, 4, 8, 24 hours).
-
Assay Readout: At each time point, perform the functional assay to measure the biological response.
-
Data Analysis: If the inhibitory effect is sustained after washout, it suggests a covalent and irreversible mechanism of action. A return to the baseline response would indicate reversible binding.
Visualizations
Caption: Troubleshooting workflow for low inhibitor potency.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Mechanism of covalent inhibitor action.
References
Challenges in expressing and purifying the membrane protein EcDsbB
Welcome to the technical support center for the expression and purification of the E. coli membrane protein DsbB (EcDsbB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the expression and purification of EcDsbB, offering potential causes and solutions.
Issue 1: Low or No Expression of EcDsbB
Q: I am not seeing any or very low levels of EcDsbB expression in my E. coli host. What could be the problem?
A: Low or no expression of membrane proteins like EcDsbB is a common challenge. Several factors could be contributing to this issue. Here’s a systematic approach to troubleshoot the problem:
-
Codon Usage: The codon usage of the dsbB gene may not be optimal for high-level expression in your E. coli strain.
-
Vector and Host Strain Compatibility: The choice of expression vector and E. coli host strain is critical for membrane protein expression.
-
Solution: For T7 promoter-based vectors (e.g., pET series), use a host strain that provides tight control over basal expression, such as BL21(DE3) pLysS or C41(DE3). One study successfully used the pET11a vector in E. coli strain DH5α for mutagenesis studies of dsbB[6].
-
-
Induction Conditions: Inappropriate induction conditions can lead to poor expression or toxicity.
-
Solution: Optimize the inducer concentration (e.g., IPTG) and the temperature and duration of induction. Lowering the induction temperature (e.g., 18-25°C) and extending the induction time (e.g., overnight) can often improve the yield of properly folded membrane proteins.
-
-
Plasmid Integrity: Ensure the integrity of your expression plasmid.
-
Solution: Verify the sequence of your dsbB insert and flanking regions to rule out any mutations or frame shifts.
-
Issue 2: EcDsbB is Expressed but Forms Inclusion Bodies
Q: I can see a band for EcDsbB on my SDS-PAGE, but it's all in the insoluble fraction. How can I increase the yield of soluble protein?
A: Expression of membrane proteins at high levels in E. coli often leads to the formation of insoluble aggregates known as inclusion bodies. While recovery from inclusion bodies is possible, optimizing for soluble expression is often preferable.
-
Expression Temperature: High expression temperatures can overwhelm the cellular machinery for protein folding and membrane insertion.
-
Solution: Lower the expression temperature to 15-20°C. This slows down the rate of protein synthesis, allowing more time for proper folding and insertion into the cell membrane.
-
-
Co-expression of Chaperones: The host cell's chaperone machinery may be insufficient to handle the overexpression of a membrane protein.
-
Solution: Co-express molecular chaperones, such as GroEL/GroES or DnaK/DnaJ/GrpE, to assist in the proper folding of EcDsbB.
-
-
Refolding from Inclusion Bodies: If optimizing for soluble expression fails, you can purify EcDsbB from inclusion bodies and then refold it.
-
Solution: A general workflow for refolding involves:
-
Isolation and washing of inclusion bodies.
-
Solubilization of inclusion bodies using strong denaturants (e.g., 6M Guanidine-HCl or 8M Urea).
-
Refolding by methods such as dialysis or rapid dilution into a refolding buffer. The refolding buffer should be optimized for pH, and may contain additives like L-arginine to suppress aggregation.
-
-
Issue 3: Low Yield or Purity After Purification
Q: I have managed to solubilize EcDsbB, but my final yield after affinity chromatography is very low, and the purity is not satisfactory. What can I do?
A: Low yield and purity during the purification of membrane proteins are often linked to the solubilization and chromatography steps.
-
Detergent Choice and Concentration: The choice of detergent is critical for solubilizing and stabilizing EcDsbB.
-
Solution: Screen a panel of detergents to find the optimal one for EcDsbB. Common detergents for membrane protein purification include DDM (n-dodecyl-β-D-maltoside), LDAO (lauryldimethylamine N-oxide), and Triton X-100. The detergent concentration should be above its critical micelle concentration (CMC) in all buffers[7].
-
-
Affinity Tag Accessibility: The affinity tag (e.g., His-tag) may be partially buried within the protein-detergent micelle, leading to inefficient binding to the chromatography resin.
-
Solution: Consider engineering the tag at a different terminus (N- or C-terminus) or using a longer, more flexible linker between the tag and the protein.
-
-
Suboptimal Chromatography Conditions: The binding, washing, and elution conditions for affinity chromatography may not be optimal.
-
Solution:
-
Binding: Ensure the buffer composition (pH, salt concentration) is compatible with both the protein's stability and the resin's binding capacity.
-
Washing: Include a low concentration of the eluting agent (e.g., imidazole for His-tagged proteins) in the wash buffer to reduce non-specific binding.
-
Elution: Optimize the concentration of the eluting agent. A gradient elution can help to separate your protein from tightly bound contaminants. For immunoaffinity chromatography, elution is often achieved by a change in pH[8][9][10].
-
-
Issue 4: Aggregation of Purified EcDsbB
Q: My purified EcDsbB tends to aggregate over time, even in the presence of detergent. How can I improve its stability?
A: Aggregation of purified membrane proteins is a common sign of instability.
-
Detergent and Lipid Environment: The detergent micelle may not be adequately mimicking the native lipid bilayer.
-
Solution:
-
Try different detergents or a mixture of detergents.
-
Supplement the purification buffers with lipids that mimic the E. coli inner membrane composition (e.g., a mixture of PE, PG, and cardiolipin).
-
-
-
Buffer Composition: The buffer conditions may not be optimal for long-term stability.
-
Solution: Screen different pH values and salt concentrations. The addition of stabilizing agents like glycerol (10-20%) can also be beneficial[11].
-
-
Protein Concentration: High protein concentrations can promote aggregation.
-
Solution: Work with the protein at the lowest feasible concentration and store it in small aliquots to avoid repeated freeze-thaw cycles[11].
-
Frequently Asked Questions (FAQs)
Expression
-
Q1: What is a suitable expression vector and host strain for EcDsbB?
-
A1: The pET series of vectors (e.g., pET11a, pET28a) are commonly used for expressing proteins in E. coli under the control of the T7 promoter. For the host strain, BL21(DE3) and its derivatives are often a good starting point. For potentially toxic proteins like membrane proteins, strains with tighter control over basal expression, such as BL21(DE3)pLysS or C41(DE3), are recommended. One study reported the use of the pET11a vector in E. coli DH5α for mutagenesis of the dsbB gene[6].
-
-
Q2: Should I use a fusion tag for the purification of EcDsbB?
-
A2: Yes, using an affinity tag is highly recommended for simplifying the purification process. The polyhistidine-tag (His-tag) is a popular choice for membrane proteins as it allows for purification via immobilized metal affinity chromatography (IMAC) under both native and denaturing conditions. Other tags like the FLAG-tag or Strep-tag can also be used.
-
-
Q3: What are typical induction parameters for EcDsbB expression?
-
A3: A good starting point is to grow the E. coli culture at 37°C to an OD600 of 0.6-0.8, then induce with 0.1-0.5 mM IPTG and continue to grow the culture at a lower temperature, such as 18-25°C, for 12-16 hours.
-
Purification
-
Q4: Which detergent should I use for the solubilization of EcDsbB?
-
A4: The optimal detergent needs to be determined empirically. A good starting point is to screen a panel of detergents, including DDM, LDAO, and Triton X-100, at concentrations above their CMC.
-
-
Q5: What is a typical buffer composition for EcDsbB purification?
-
A5: A typical buffer for solubilization and purification of a His-tagged membrane protein would be: 50 mM Tris-HCl pH 8.0, 150-300 mM NaCl, 10% glycerol, and the chosen detergent at a concentration above its CMC. For IMAC, the buffers would also contain varying concentrations of imidazole for binding, washing, and elution.
-
-
Q6: My protein is in inclusion bodies. What is a general protocol for refolding?
-
A6:
-
Lyse the cells and wash the inclusion bodies to remove cellular debris and soluble proteins.
-
Solubilize the inclusion bodies in a buffer containing a strong denaturant like 6M Guanidine-HCl or 8M Urea, and a reducing agent like DTT to break any incorrect disulfide bonds.
-
Refold the protein by slowly removing the denaturant. This can be done by dialysis against a refolding buffer or by rapid dilution into a large volume of refolding buffer. The refolding buffer should have a pH that promotes stability and may contain additives like L-arginine or a redox shuffling system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.
-
-
Data Presentation
Table 1: Representative Purification Yields for a Membrane Protein Expressed in E. coli
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Cell Lysate | 1500 | 30 | 2 | 100 |
| Solubilized Membrane | 300 | 25 | 8.3 | 83 |
| Affinity Chromatography | 15 | 12 | 80 | 40 |
| Size Exclusion Chromatography | 10 | 9.5 | 95 | 31.7 |
Note: This table provides example data for a generic membrane protein and should be adapted based on experimental results for EcDsbB.
Experimental Protocols
Protocol 1: Expression of His-tagged EcDsbB in E. coli
-
Transformation: Transform the expression vector containing the His-tagged dsbB gene into a suitable E. coli expression host (e.g., BL21(DE3)pLysS).
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C, then add IPTG to a final concentration of 0.4 mM.
-
Expression: Continue to grow the culture at 20°C for 16 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
Protocol 2: Purification of His-tagged EcDsbB
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, and DNase I). Lyse the cells by sonication on ice.
-
Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Solubilization: Resuspend the membrane pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol) containing an optimized concentration of detergent (e.g., 1% LDAO or 2% DDM). Incubate with gentle agitation for 1 hour at 4°C.
-
Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, and detergent at its CMC).
-
Washing: Wash the column with 10-20 column volumes of wash buffer.
-
Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, and detergent at its CMC).
-
Further Purification (Optional): The eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants. The buffer for size-exclusion chromatography should contain detergent at its CMC.
Mandatory Visualization
Caption: Workflow for the expression and purification of His-tagged EcDsbB.
Caption: Troubleshooting logic for low yield and purity of EcDsbB.
References
- 1. Site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. med.unc.edu [med.unc.edu]
- 4. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Mutants in DsbB that appear to Redirect Oxidation Through the Disulfide Isomerization Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. agrisera.com [agrisera.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize non-specific binding of EcDsbB-IN-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of the E. coli DsbB inhibitor, EcDsbB-IN-10, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem when working with this compound?
A1: Non-specific binding refers to the interaction of a ligand, in this case, the small molecule inhibitor this compound, with molecules or surfaces other than its intended target, the E. coli DsbB protein. This can include binding to other proteins, lipids, or even the plasticware used in the assay. High non-specific binding is a significant source of background noise, which can lead to inaccurate measurements of the inhibitor's potency and efficacy. It is crucial to minimize non-specific binding to ensure the reliability and accuracy of your experimental data.
Q2: What are the common causes of high non-specific binding with small molecule inhibitors like this compound?
A2: Several factors can contribute to high non-specific binding of small molecule inhibitors:
-
Hydrophobic and Electrostatic Interactions: The inhibitor may interact with various surfaces and molecules through non-specific hydrophobic or electrostatic forces.
-
Suboptimal Buffer Conditions: Inappropriate pH or low salt concentrations in the assay buffer can promote these non-specific interactions.
-
Insufficient Blocking: Failure to adequately block all unoccupied sites on assay plates or membranes can lead to the inhibitor binding to these surfaces.
-
Inhibitor Properties: Highly lipophilic or charged small molecules are more prone to non-specific binding.
-
Target Protein Preparation: The presence of impurities or denatured proteins in the EcDsbB preparation can increase non-specific binding.
Q3: How can I measure the level of non-specific binding of this compound in my assay?
A3: Non-specific binding is typically determined by measuring the binding of your labeled this compound (if applicable) in the presence of a high concentration of an unlabeled competitor. This "cold" competitor will saturate the specific binding sites on DsbB, ensuring that any remaining measured signal is due to non-specific binding. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in my binding assay. | Non-specific binding of this compound to the assay plate or other proteins. | Optimize buffer conditions (pH, salt concentration). Add blocking agents like BSA. Include a non-ionic surfactant such as Tween-20 in your buffers. |
| Inconsistent results between replicate experiments. | Variable non-specific binding due to slight differences in experimental setup. | Pre-treat plates and tips with a blocking agent. Ensure thorough washing steps to remove unbound inhibitor. |
| The inhibitor appears less potent than expected. | High non-specific binding is masking the true specific interaction with DsbB. | Systematically test different buffer additives to find the optimal conditions that reduce non-specific binding without affecting the specific interaction. |
| Difficulty achieving saturation in a binding curve. | Non-specific binding component does not saturate and increases linearly with inhibitor concentration. | Lower the concentration of the inhibitor and/or the target protein if possible. Improve the purity of the DsbB preparation. |
Experimental Protocols
Protocol: Optimizing an this compound Binding Assay to Minimize Non-Specific Binding
This protocol outlines a systematic approach to optimizing your assay conditions.
1. Initial Binding Assay:
- Prepare your assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
- Add your purified EcDsbB protein to the wells of a microplate.
- Add varying concentrations of this compound. For non-specific binding control wells, add a high concentration of an unlabeled competitor prior to adding the labeled this compound.
- Incubate to allow binding to reach equilibrium.
- Wash the wells to remove unbound inhibitor.
- Measure the signal.
2. Buffer Optimization:
- pH Adjustment: Prepare a range of buffers with different pH values (e.g., 6.5, 7.0, 7.5, 8.0) to determine the pH that minimizes non-specific binding, ideally close to the isoelectric point of your DsbB construct.
- Salt Concentration: Prepare buffers with varying NaCl concentrations (e.g., 50 mM, 150 mM, 250 mM, 500 mM). Increased ionic strength can help shield electrostatic interactions that contribute to non-specific binding.
3. Evaluation of Blocking Agents and Surfactants:
- BSA: Add Bovine Serum Albumin (BSA) to your optimized buffer at different concentrations (e.g., 0.1%, 0.5%, 1% w/v). BSA can block non-specific binding sites on the plate surface and reduce inhibitor loss to tubing.
- Non-ionic Surfactants: Include a non-ionic surfactant like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01%, 0.05% v/v) in your assay and wash buffers. These detergents can disrupt hydrophobic interactions that cause non-specific binding.
4. Data Analysis:
- For each condition, calculate the specific binding by subtracting the non-specific binding signal from the total binding signal.
- Compare the signal-to-noise ratio across the different conditions to identify the optimal assay setup.
Data Presentation
| Condition | Total Binding (Signal Units) | Non-Specific Binding (Signal Units) | Specific Binding (Signal Units) | Signal-to-Noise Ratio |
| Standard Buffer | 1200 | 800 | 400 | 1.5 |
| + 0.5% BSA | 1000 | 400 | 600 | 2.5 |
| + 0.05% Tween-20 | 950 | 350 | 600 | 2.7 |
| + 0.5% BSA & 0.05% Tween-20 | 900 | 200 | 700 | 4.5 |
This is example data and will vary based on the specific assay.
Visualizations
Caption: Workflow for optimizing an inhibitor binding assay.
Caption: Conceptual diagram of specific vs. non-specific binding.
Refining experimental conditions for DsbB enzymatic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting DsbB enzymatic assays. The information is tailored for scientists and drug development professionals to help refine experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the function of DsbB and why is it a target for drug development?
A1: DsbB is an integral membrane protein found in Gram-negative bacteria that plays a crucial role in the formation of disulfide bonds in periplasmic proteins.[1][2][3] It catalyzes the reoxidation of the periplasmic protein DsbA, which directly donates disulfide bonds to folding proteins.[1][2][3] This process is vital for the stability and function of many virulence factors in pathogenic bacteria, such as toxins, adhesins, and secretion systems.[3][4][5] Inhibiting DsbB disrupts the maturation of these virulence factors, making it an attractive target for the development of novel anti-virulence drugs that may be less likely to induce resistance compared to traditional antibiotics.[3][4][5]
Q2: What are the key components of a DsbB enzymatic assay?
A2: A typical DsbB enzymatic assay includes the purified DsbB enzyme reconstituted in a suitable membrane-mimicking environment (like micelles or nanodiscs), its substrate DsbA in a reduced state, and a quinone electron acceptor (e.g., ubiquinone or menaquinone analogues).[4][6][7] The assay buffer needs to be optimized for pH and ionic strength.
Q3: How can I monitor DsbB activity in real-time?
A3: DsbB activity can be monitored using several methods:
-
Spectrophotometrically: By observing the reduction of a quinone analogue, which often has a distinct absorbance spectrum in its oxidized and reduced forms. For instance, the reduction of ubiquinone-1 can be monitored at 275 nm.[4][6] A notable feature of the DsbB reaction is a transient spectral transition at approximately 510 nm upon mixing oxidized DsbB with reduced DsbA.[6]
-
Fluorescence-based assays: Using a fluorescently labeled peptide substrate that undergoes a change in fluorescence upon oxidation by the DsbA/DsbB system.[8]
-
Alkylation assays: To distinguish between the oxidized and reduced forms of DsbA at the end of the reaction.[4]
Q4: What are some common inhibitors of DsbB?
A4: Several small molecule inhibitors of DsbB have been identified, many of which are analogues of its quinone substrate.[4][8][9] Some reported inhibitors contain a pyridazinone core structure.[4][9] These compounds can act by competing with quinone for its binding site on DsbB.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low DsbB Activity | Inactive DsbB enzyme. | - Ensure proper purification and reconstitution of DsbB. The protein is prone to aggregation if not handled correctly. - Verify the integrity of the essential cysteine residues (Cys41, Cys44, Cys104, Cys130) which are critical for activity.[10][11] |
| Inactive DsbA substrate. | - Confirm that DsbA is fully reduced before starting the assay. This can be achieved by treatment with a reducing agent like DTT, followed by its removal.[4] | |
| Incorrect assay buffer conditions. | - Optimize pH and ionic strength. Most assays are performed at a pH between 7.0 and 8.0.[12] - Ensure the assay buffer is at room temperature.[13] | |
| Quinone substrate issues. | - Use a soluble quinone analogue like ubiquinone-1 (Q1) or ubiquinone-2 (UQ2).[1][7] - Ensure the quinone is pre-bound to DsbB for efficient reduction.[6] | |
| High Background Signal | Spontaneous oxidation of DsbA. | - Degas buffers to remove dissolved oxygen. - Include a control reaction without DsbB to measure the rate of spontaneous DsbA oxidation. |
| Contaminating enzymatic activity. | - Ensure high purity of both DsbB and DsbA preparations. Use appropriate purification tags and chromatography steps. | |
| Interference from assay components. | - Some compounds can interfere with spectrophotometric or fluorescence readings. Run controls with all assay components except the enzyme or substrate to check for interference.[13] | |
| Inconsistent or Irreproducible Results | Variability in reagent preparation. | - Prepare large batches of reagents and aliquot for single use to minimize freeze-thaw cycles.[14] - Thaw all components completely and mix gently before use.[13] |
| Pipetting errors. | - Use calibrated pipettes and proper pipetting techniques to ensure accurate volumes.[13] | |
| Temperature fluctuations. | - Maintain a consistent temperature throughout the assay, as enzyme kinetics are temperature-dependent.[14] | |
| Instability of the reconstituted DsbB. | - The stability of DsbB can be dependent on the detergent or lipid environment. The stability in dodecyl maltoside (DM) is reported to be around 4.4 kcal/mol.[15] |
Quantitative Data Summary
| Parameter | Value | Reference |
| DsbB Kinetic Constants | ||
| k1 (DsbA binding) | ~5 x 105 M-1s-1 | [6] |
| k2 (intramolecular step) | ~2 s-1 | [6] |
| k3 (intramolecular step) | ~0.3 s-1 | [6] |
| Km for DsbA | 3.5 µM | [11][16] |
| Km for Ubiquinone-5 | 1.03 ± 0.12 µM | [4] |
| kcat | 3.7 s-1 | [16] |
| Redox Potentials | ||
| DsbA (Cys30-Cys33) | -122 mV | [1][10] |
| DsbB (Cys41-Cys44) | -69 mV | [10] |
| DsbB (Cys104-Cys130) | -186 mV | [10] |
| Ubiquinone | +113 mV | [1][17] |
| Menaquinone | -67 mV | [7] |
Experimental Protocols
Protocol 1: DsbB-mediated Quinone Reduction Assay
This protocol describes a spectrophotometric assay to monitor the activity of DsbB by measuring the reduction of a quinone analogue.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5.
-
DsbB: Purified and reconstituted DsbB in detergent micelles (e.g., 0.1% DDM) or nanodiscs.
-
Reduced DsbA: Prepare a stock solution of DsbA and reduce it with 10 mM DTT for 30 minutes on ice. Remove DTT using a desalting column.
-
Quinone Stock: Prepare a stock solution of ubiquinone-1 (Q1) in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Set up the reaction in a quartz cuvette.
-
To the assay buffer, add DsbB to a final concentration of 1-10 µM.
-
Add the quinone substrate to a final concentration of 50-200 µM.
-
Incubate for a few minutes to allow the quinone to bind to DsbB.
-
Initiate the reaction by adding reduced DsbA to a final concentration of 10-100 µM.
-
Immediately monitor the decrease in absorbance at 275 nm (for ubiquinone reduction) or the change at 510 nm for the transient intermediate using a spectrophotometer.[4][6]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance change over time.
-
To determine kinetic parameters, vary the concentration of one substrate while keeping the other constant.
-
Visualizations
DsbA-DsbB Signaling Pathway
Caption: Electron flow in the DsbA-DsbB disulfide bond formation pathway.
Experimental Workflow for DsbB Assay
Caption: A typical workflow for performing a DsbB enzymatic assay.
References
- 1. NMR Solution Structure of the Integral Membrane Enzyme DsbB – Functional Insights into DsbB Catalyzed Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfide bond formation protein B - Wikipedia [en.wikipedia.org]
- 3. Protein Disulfide Exchange by the Intramembrane Enzymes DsbB, DsbD, and CcdA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic characterization of the disulfide bond-forming enzyme DsbB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of the electron transfer catalyst DsbB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutational Analysis of the Disulfide Catalysts DsbA and DsbB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. docs.abcam.com [docs.abcam.com]
- 14. swordbio.com [swordbio.com]
- 15. Folding of DsbB in mixed micelles: a kinetic analysis of the stability of a bacterial membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Addressing Bacterial Resistance to EcDsbB Inhibitors
Disclaimer: The specific compound "EcDsbB-IN-10" is not documented in publicly available scientific literature. This guide focuses on the well-characterized class of pyridazinone-based E. coli DsbB (EcDsbB) inhibitors, as a representative model for addressing challenges related to bacterial resistance against this class of anti-virulence compounds.
Frequently Asked Questions (FAQs)
Q1: What is the function of E. coli DsbB (EcDsbB)?
A1: EcDsbB is an integral inner membrane protein in Gram-negative bacteria like Escherichia coli.[1][2] Its primary role is to re-oxidize the periplasmic protein DsbA.[3] DsbA, in its oxidized state, then catalyzes the formation of disulfide bonds in other periplasmic proteins.[1][2] This process is crucial for the proper folding, stability, and function of numerous proteins, including many virulence factors.[2]
Q2: How do pyridazinone-based inhibitors block EcDsbB function?
A2: Pyridazinone-based inhibitors are effective against DsbB proteins in several Gram-negative bacteria. They are thought to act by competing with the binding of quinones, which are the natural electron acceptors for DsbB. By blocking the transfer of electrons from DsbA to quinones, these inhibitors prevent the regeneration of active, oxidized DsbA, thereby halting the disulfide bond formation pathway.[2]
Q3: Why are EcDsbB inhibitors considered anti-virulence agents instead of traditional antibiotics?
A3: EcDsbB inhibitors target a pathway essential for the function of virulence factors, such as toxins, adhesins, and pili, rather than directly killing the bacteria. The inhibition of disulfide bond formation can weaken the pathogen's ability to cause disease. This approach may impose less selective pressure for the development of resistance compared to bactericidal antibiotics.
Q4: Is bacterial resistance to EcDsbB inhibitors a significant concern?
A4: While targeting virulence is thought to slow resistance development, resistance can still emerge. Studies have shown that spontaneous resistance to pyridazinone inhibitors is difficult to achieve through direct selection. However, resistance-conferring mutations in the dsbB gene can be generated through methods like error-prone PCR, indicating that resistance is possible.
Troubleshooting Guide
Problem 1: My pyridazinone inhibitor shows lower-than-expected or no activity against E. coli in a liquid culture growth assay.
-
Question: Why isn't the inhibitor affecting bacterial growth? Answer: Unlike traditional antibiotics, DsbB inhibitors are not primarily designed to be bactericidal under standard aerobic growth conditions. Their main effect is on the proper folding of virulence factors. A significant impact on growth may only be observed under specific conditions, such as anaerobic growth or in strains with additional sensitizing mutations (e.g., lptD4213).
-
Question: How can I reliably measure the inhibitor's effect in vivo? Answer: The recommended method is to use a reporter assay, such as the disulfide-sensitive β-galactosidase (β-Galdbs) assay. In this system, β-galactosidase is only active when disulfide bond formation is inhibited, providing a clear readout of your inhibitor's target engagement. Alternatively, you can measure the redox state of DsbA via Western blot after treating cells with the inhibitor.
Problem 2: I am unable to isolate spontaneous mutants resistant to my DsbB inhibitor.
-
Question: I have plated a high density of cells on agar with the inhibitor, but no resistant colonies are growing. Is my selection strategy flawed? Answer: This is an expected outcome. Direct selection for spontaneous mutants resistant to pyridazinone inhibitors has been shown to be difficult and often fails to yield resistant DsbB mutants. This may be because resistance-conferring mutations impose a significant fitness cost on the normal functioning of DsbB.
-
Question: What is a more effective method for generating and identifying resistant mutants? Answer: A proven strategy is to use random mutagenesis of the dsbB gene, for example, through error-prone PCR. The mutagenized dsbB library can then be transformed into a suitable E. coli strain (ideally one sensitized to the inhibitor) and selected on media containing the inhibitor.
Problem 3: My identified resistant DsbB mutants show reduced fitness or altered enzymatic activity.
-
Question: The DsbB mutants I isolated grow slower than the wild-type strain even without the inhibitor. Why? Answer: The mutations conferring resistance are located in regions of the DsbB protein that influence quinone binding. These changes can decrease the enzyme's affinity for its natural substrates (ubiquinone or menadione), leading to less efficient DsbA re-oxidation and a potential fitness cost.
-
Question: How can I quantify the impact of these mutations on inhibitor efficacy? Answer: You should determine the half-maximal inhibitory concentration (IC50) or the relative inhibitory concentration (RIC50) for your inhibitor against both the wild-type and mutant DsbB enzymes. An increase in the IC50 value for the mutant enzyme provides a quantitative measure of resistance.
Quantitative Data on EcDsbB Inhibition and Resistance
The following tables summarize key quantitative data from studies on pyridazinone-based EcDsbB inhibitors.
Table 1: In Vitro and In Vivo Efficacy of Pyridazinone Inhibitors
| Compound | In Vitro IC50 (nM) | In Vitro K_i (nM) | In Vivo IC50 (µM) |
|---|---|---|---|
| Compound 9 | 1700 | 46 ± 20 | Not Reported |
| Compound 12 | 18.85 | 0.8 ± 0.1 | 0.9 ± 0.5 |
(Data sourced from studies on pyridazinone inhibitors of EcDsbB)
Table 2: Impact of Resistance Mutations on Inhibitor IC50
| DsbB Mutant | Fold Increase in IC50 vs. Wild-Type (Compound 12) |
|---|---|
| L25P | 2–5 fold |
| K39E | 2–5 fold |
| A29V | ~2 fold |
| P100S | ~2 fold |
| F106L | ~2 fold |
(Data reflects resistance to a family of pyridazinone inhibitors)
Experimental Protocols
Protocol 1: Screening for DsbB Inhibitors using the β-Galdbs Reporter Assay
Objective: To determine the in vivo efficacy of a compound by measuring the inhibition of disulfide bond formation.
Principle: A variant of β-galactosidase with engineered cysteine residues (β-Galdbs) is expressed in the bacterial periplasm. Formation of an intramolecular disulfide bond, catalyzed by the DsbA/DsbB system, inactivates the enzyme. Inhibition of DsbB prevents this bond from forming, leaving β-Galdbs in an active, reduced state, which can be measured by the hydrolysis of ONPG (o-nitrophenyl-β-D-galactopyranoside).
Methodology:
-
Strain Preparation: Use an E. coli strain transformed with a plasmid expressing the β-Galdbs sensor. For increased sensitivity, a strain with a compromised outer membrane, such as lptD4213, can be used.
-
Culture Growth: Grow the reporter strain overnight in a suitable medium (e.g., M63 minimal medium with 0.2% glucose) with appropriate antibiotics for plasmid maintenance.
-
Inhibitor Addition: Dilute the overnight culture into fresh media in a 96-well plate. Add the test inhibitor (e.g., this compound or a pyridazinone) across a range of concentrations. Include positive (ΔdsbB strain) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate with shaking at 37°C for a specified period (e.g., 2-4 hours) to allow for inhibitor action and protein expression.
-
Assay: Add ONPG solution to each well.
-
Measurement: Monitor the development of yellow color (indicating ONPG hydrolysis) by measuring the absorbance at 420 nm over time using a plate reader.
-
Data Analysis: Calculate the β-galactosidase activity (Miller units). Plot the activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Generation and Selection of DsbB Resistant Mutants
Objective: To identify mutations in the dsbB gene that confer resistance to a specific inhibitor.
Principle: Random mutagenesis of the dsbB gene creates a diverse library of variants. By expressing this library in E. coli and applying selective pressure with the inhibitor, mutants that can survive and grow are enriched and can be isolated for further characterization.
Methodology:
-
Mutagenesis: Amplify the wild-type dsbB gene using error-prone PCR. This technique introduces random mutations throughout the gene sequence.
-
Library Construction: Clone the library of mutagenized dsbB PCR products into an expression vector (e.g., a high-copy-number plasmid with an inducible promoter).
-
Transformation: Transform the plasmid library into a suitable E. coli host strain. A ΔdsbB strain complemented by the plasmid-borne dsbB is ideal. Using a sensitized strain (lptD4213) can enhance selection stringency.
-
Selection: Plate the transformed cells onto agar plates containing:
-
The antibiotic for plasmid selection.
-
An inducer (e.g., IPTG) to express the mutant DsbB protein.
-
The DsbB inhibitor at a concentration that is lethal to cells expressing wild-type DsbB.
-
-
Isolation and Verification:
-
Incubate plates until colonies appear.
-
Isolate individual resistant colonies.
-
Extract the plasmids from these colonies and sequence the dsbB gene to identify the resistance-conferring mutation(s).
-
-
Characterization: Re-transform the identified mutant plasmids into a fresh background strain to confirm that the mutation is responsible for the resistance phenotype. Characterize the mutants further by determining the inhibitor IC50 (as per Protocol 1) and assessing any growth defects.
Visualizations
Caption: The EcDsbB-DsbA disulfide bond formation pathway and point of inhibition.
Caption: Experimental workflow for generating and identifying resistant DsbB mutants.
References
Technical Support Center: Optimizing Mass Spectrometry for EcDsbB-IN-10 Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of EcDsbB-IN-10 using mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the mass spectrometric analysis of this compound.
Issue 1: No or Poor Signal Intensity for this compound
Possible Causes and Solutions:
-
Improper Sample Preparation: Ensure the sample is appropriately concentrated. A sample that is too dilute may not produce a strong enough signal, while a highly concentrated sample can cause ion suppression. Sample preparation protocols should be rigorously followed to remove interfering matrix components.
-
Suboptimal Ionization Source Settings: The choice of ionization technique and its parameters significantly impact signal intensity. Electrospray ionization (ESI) is commonly used for polar small molecules like enzyme inhibitors.
-
Action: Optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and desolvation temperature. Start with general settings and fine-tune for this compound.
-
-
Instrument Not Tuned or Calibrated: Regular tuning and calibration are crucial for peak performance.
-
Action: Perform a system tune and mass calibration using appropriate standards before running your samples.
-
-
Leaks in the System: Gas leaks can lead to a loss of sensitivity and sample contamination.
-
Action: Use a leak detector to check for leaks at all connections, including gas lines, filters, and valves.
-
Issue 2: Inaccurate Mass Measurement for this compound
Possible Causes and Solutions:
-
Lack of Mass Calibration: Incorrect mass calibration is a primary cause of mass errors.
-
Action: Calibrate the mass spectrometer regularly with a suitable standard.
-
-
Instrument Drift: Contaminants or environmental changes can cause the instrument's performance to drift.
-
Action: Ensure the mass spectrometer is well-maintained according to the manufacturer's guidelines.
-
-
In-Source Fragmentation: High fragmentor or cone voltage can cause the parent ion to fragment within the ion source, leading to the acquisition of MS/MS spectra on fragment ions instead of the intended parent ion.
-
Action: Carefully optimize the cone/fragmentor voltage to maximize the parent ion signal while minimizing in-source fragmentation.
-
Issue 3: High Background Noise or Contamination
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents: Impurities in solvents, buffers, or sample vials can introduce significant background noise.
-
Action: Use high-purity, LC-MS grade solvents and reagents. Avoid using soaps and detergents for cleaning glassware, as they are a common source of salt contamination. Consider using plastic vials to avoid leaching of metal salts from glass.
-
-
Sample Carryover: Residual sample from a previous injection can contaminate the current analysis.
-
Action: Implement a robust needle wash protocol between injections. Running blank injections between samples can also help identify and mitigate carryover.
-
-
Column Bleed: Polyethylene oxide from certain types of columns can bleed and cause high background noise.
-
Action: Select a column suitable for MS detection. If column bleed is suspected, consider using an ion mobility-mass spectrometry (IMS) technique to filter out the interfering species.
-
Frequently Asked Questions (FAQs)
Q1: What is the best ionization method for detecting this compound?
A1: For a small molecule inhibitor like this compound, Electrospray Ionization (ESI) is generally the most suitable method, especially for polar molecules. It is a soft ionization technique that typically leaves the molecular ion intact. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar, lower-molecular-weight compounds.
Q2: How can I improve the sensitivity of my analysis for low concentrations of this compound?
A2: To improve sensitivity, you can:
-
Optimize ESI source parameters: Fine-tune the sprayer voltage, gas flow rates, and temperatures.
-
Use smaller diameter LC columns: Capillary scale columns (0.18 to 0.5 mm) can provide higher sensitivity than millimeter scale columns.
-
Employ tandem mass spectrometry (MS/MS): Techniques like Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer offer high selectivity and sensitivity for quantitative analysis.
Q3: What should I do if I don't see any peaks in my chromatogram?
A3: If no peaks are observed, check the following:
-
Sample Delivery: Ensure the autosampler and syringe are functioning correctly and that the sample has been properly prepared.
-
Column Integrity: Inspect the column for any cracks or blockages.
-
Detector Function: Verify that the detector is on, the flame is lit (if applicable), and gases are flowing correctly.
-
System Connections: Check all fluidic and gas connections for leaks or blockages.
Q4: How do I choose the right mass analyzer for this compound analysis?
A4: The choice of mass analyzer depends on the experimental goal:
-
Quadrupole Analyzers: Triple quadrupole (QqQ) systems are excellent for targeted quantitative analysis due to their high sensitivity and selectivity in MRM mode.
-
Time-of-Flight (TOF) Analyzers: TOF instruments provide high mass resolution and accuracy, making them suitable for identifying unknown compounds and for high-throughput screening.
-
Hybrid Analyzers (e.g., Q-TOF): These combine the advantages of both quadrupoles and TOF analyzers, offering versatility for both quantitative and qualitative analyses.
Quantitative Data Summary
Table 1: Typical ESI Source Parameters for Small Molecule Detection
| Parameter | Recommended Range (Positive Mode) | Recommended Range (Negative Mode) |
| Capillary Voltage | 3 - 5 kV | -2.5 to -4 kV |
| Nebulizer Gas Pressure | 20 - 60 psi | 20 - 60 psi |
| Desolvation Temperature | 250 - 450 °C | 250 - 450 °C |
| Mobile Phase Flow Rate | 0.1 - 0.3 mL/min | 0.1 - 0.3 mL/min |
Data synthesized from general recommendations for small molecule analysis.
Table 2: Mass Resolution Settings for Triple Quadrupole MS
| Quadrupole | Resolution Setting (fwhm) | Typical Impact on Peak Area |
| Q1 | 0.7 Da | Standard |
| Q1 (Enhanced) | 0.2 Da | 30-60% decrease |
| Q3 | 0.7 Da | Standard |
fwhm = full width at half maximum. These settings represent a balance between sensitivity and selectivity.
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS Analysis of this compound
-
Solubilization: Dissolve the this compound standard or experimental sample in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
-
Dilution: Prepare a stock solution (e.g., 1 mg/mL) and perform serial dilutions to create calibration standards and quality control samples at the desired concentrations.
-
Matrix Removal (for biological samples):
-
Protein Precipitation: Add a 3:1 volume of cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins. Collect the supernatant containing the analyte.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to bind and elute this compound, thereby removing salts and other interfering matrix components.
-
-
Final Preparation: Transfer the final sample or extract to an appropriate autosampler vial for injection.
Protocol 2: Method Development for LC-MS/MS Detection of this compound
-
Infusion and Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the ESI source parameters (capillary voltage, gas flows, temperatures) for maximum signal intensity of the parent ion.
-
MS/MS Fragmentation: Perform a product ion scan to identify the most abundant and stable fragment ions of this compound. This is achieved by isolating the parent ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and scanning the fragments in the third quadrupole (Q3).
-
MRM Transition Selection: Select the most intense and specific parent-to-fragment ion transition for Multiple Reaction Monitoring (MRM). This transition will be used for quantification.
-
Chromatographic Separation: Develop an LC method using a suitable column (e.g., C18) and mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good peak shape and separation from any matrix components.
-
Method Validation: Validate the final LC-MS/MS method for parameters such as linearity, accuracy, precision, and sensitivity.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor signal intensity.
Validation & Comparative
Validating Target Engagement of EcDsbB-IN-10 in Live Bacteria: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key experimental methods to validate the target engagement of a putative E. coli DsbB inhibitor, EcDsbB-IN-10, in a live bacterial setting. This document outlines the underlying principles, detailed protocols, and comparative performance of established assays.
The DsbA-DsbB pathway is a critical component for the correct folding of many virulence factors in Gram-negative bacteria, making it an attractive target for the development of new anti-virulence agents.[1][2][3][4] DsbA, a periplasmic oxidoreductase, introduces disulfide bonds into substrate proteins and becomes reduced in the process. The inner membrane protein DsbB is responsible for re-oxidizing DsbA, thus maintaining the cellular pool of active DsbA.[5][6][7] Inhibition of DsbB disrupts this crucial pathway, leading to the accumulation of misfolded proteins and attenuation of virulence.
Validating that a small molecule inhibitor, such as the hypothetical this compound, directly interacts with and inhibits its intended target within a living bacterium is a critical step in drug development. This guide focuses on two primary in vivo methods for confirming the target engagement of DsbB inhibitors: a whole-cell reporter assay using a disulfide-sensitive β-galactosidase and a direct assessment of the redox state of DsbA. A complementary in vitro assay is also discussed.
Core Experimental Approaches for Target Validation
In Vivo Reporter Assay using Disulfide-Sensitive β-Galactosidase (β-Galdbs)
This cell-based assay provides a robust and sensitive method to monitor the activity of the DsbA-DsbB pathway in real-time.[2][4] It utilizes a genetically engineered E. coli strain expressing a fusion protein of β-galactosidase that is translocated to the periplasm (β-Galdbs). In a wild-type cell with a functional DsbA-DsbB system, non-native disulfide bonds are incorrectly introduced into β-Galdbs, leading to its misfolding and inactivation.[4] However, when DsbB is inhibited by a compound like this compound, DsbA remains in its reduced state, and consequently, β-Galdbs can fold correctly and becomes active. This activity can be easily quantified using a chromogenic substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) or X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).[4]
In Vivo Monitoring of DsbA Redox State
A more direct method to assess DsbB inhibition is to monitor the redox state of its natural substrate, DsbA. In a healthy bacterial cell, DsbA is predominantly in its oxidized, active form. Upon inhibition of DsbB, the re-oxidation of DsbA is blocked, leading to an accumulation of reduced DsbA. The ratio of reduced to oxidized DsbA can be quantified by treating cell lysates with a thiol-reactive alkylating agent, such as 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS).[3] AMS adds a bulky group to free thiol groups in reduced DsbA, causing a noticeable shift in its migration on an SDS-PAGE gel. The different forms of DsbA can then be visualized and quantified by immunoblotting.[3]
In Vitro DsbB Activity Assay (Complementary)
While the focus is on in vivo validation, in vitro assays using purified components can provide valuable complementary data, such as direct enzyme kinetics. In a typical setup, purified, reconstituted DsbB is incubated with its substrate, reduced DsbA, and a quinone electron acceptor. The oxidation of DsbA can be monitored over time. The inhibitory effect of this compound can be quantified by measuring the reduction in the rate of DsbA oxidation.[3][5]
Comparative Analysis of Target Validation Methods
| Feature | β-Galdbs Reporter Assay | DsbA Redox State Monitoring | In Vitro DsbB Activity Assay |
| Principle | Indirectly measures DsbB activity via the folding and activity of a reporter protein.[4] | Directly measures the accumulation of the reduced form of DsbB's natural substrate, DsbA.[3] | Directly measures the enzymatic activity of purified DsbB.[3][5] |
| Setting | In vivo (live bacteria) | In vivo (live bacteria) | In vitro (purified components) |
| Readout | Colorimetric or fluorometric measurement of β-galactosidase activity.[4] | Western blot analysis of DsbA mobility shift.[3] | Spectrophotometric or fluorometric measurement of DsbA oxidation. |
| Throughput | High-throughput compatible. | Lower throughput. | Medium to high-throughput compatible. |
| Pros | - Highly sensitive.- Amenable to high-throughput screening.- Reflects inhibitor activity in a cellular context. | - Direct measure of the physiological consequence of DsbB inhibition.- Confirms engagement with the endogenous pathway. | - Allows for detailed kinetic analysis (e.g., IC50, Ki).- Rules out off-target effects that might influence the in vivo assays. |
| Cons | - Indirect measure of target engagement.- Susceptible to artifacts affecting reporter expression or activity. | - More technically demanding.- Lower throughput. | - Lacks the complexity of the cellular environment (e.g., membrane interactions, inhibitor permeability).- Requires purification of membrane protein. |
Experimental Protocols
β-Galdbs Reporter Assay Protocol
-
Strain and Culture Conditions: Use an E. coli strain engineered to express the β-Galdbs reporter. Grow the cells in appropriate media to mid-log phase.
-
Inhibitor Treatment: Aliquot the cell culture into a 96-well plate. Add varying concentrations of this compound to the wells. Include appropriate controls (e.g., vehicle control, positive control inhibitor, and a dsbB null mutant strain).
-
Incubation: Incubate the plate at 37°C for a specified period to allow for inhibitor action and reporter expression.
-
Cell Lysis and Assay: Lyse the cells using a suitable method (e.g., addition of Triton X-100 and chloroform). Add the chromogenic substrate ONPG.
-
Data Acquisition: Measure the absorbance at 420 nm over time using a plate reader.
-
Data Analysis: Calculate the β-galactosidase activity (in Miller units) for each condition. Plot the activity as a function of this compound concentration to determine the EC50.
DsbA Redox State Monitoring Protocol
-
Cell Culture and Inhibitor Treatment: Grow E. coli cells to mid-log phase and treat with varying concentrations of this compound for a defined period.
-
Protein Precipitation: Harvest the cells and precipitate total protein using trichloroacetic acid (TCA).
-
Alkylation: Resuspend the protein pellet in a buffer containing the alkylating agent AMS and incubate to label free thiols on reduced DsbA.
-
SDS-PAGE and Immunoblotting: Separate the alkylated proteins by non-reducing SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with an anti-DsbA antibody.
-
Detection and Quantification: Visualize the bands corresponding to oxidized and reduced (AMS-modified) DsbA using a chemiluminescent substrate. Quantify the band intensities to determine the ratio of reduced to oxidized DsbA at different inhibitor concentrations.
Visualizing the Pathways and Workflows
Figure 1: The DsbA-DsbB disulfide bond formation pathway and the inhibitory action of this compound.
Figure 2: Workflow of the β-Galactosidase reporter assay for DsbB inhibition.
Figure 3: Experimental workflow for monitoring the in vivo redox state of DsbA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of DsbB Inhibitors: EcDsbB-IN-10 and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of EcDsbB-IN-10 and other prominent inhibitors of the bacterial enzyme DsbB. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and development.
The bacterial DsbB protein is a critical component of the disulfide bond formation (Dsb) pathway in many Gram-negative bacteria. This pathway is essential for the correct folding and function of numerous virulence factors, making DsbB an attractive target for the development of novel anti-virulence agents. This guide focuses on a comparative analysis of the efficacy of this compound and other notable DsbB inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.
The DsbA-DsbB Signaling Pathway
The formation of disulfide bonds in the periplasm of E. coli is primarily managed by the DsbA-DsbB pathway. In this system, the periplasmic protein DsbA directly donates its disulfide bond to folding proteins. To regenerate its oxidized, active state, DsbA interacts with the inner membrane protein DsbB. DsbB, in turn, transfers the electrons from the reduced DsbA to quinones in the electron transport chain. Inhibition of DsbB disrupts this cycle, leading to an accumulation of reduced, non-functional DsbA and consequently impairing the proper folding of virulence factors.
Quantitative Comparison of DsbB Inhibitors
The efficacy of DsbB inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The Ki is a measure of the binding affinity of the inhibitor to the enzyme. Lower values for both IC50 and Ki indicate a more potent inhibitor.
This guide compares two prominent pyridazinone-based inhibitors, this compound (also known as compound 12) and EcDsbB-IN-9 (also known as compound 9), with a representative from the dimedone derivative class of inhibitors.
| Inhibitor | Class | Target | IC50 | Ki | Reference |
| This compound (Compound 12) | Pyridazinone | E. coli DsbB (EcDsbB) | 18.85 nM | 0.8 nM | [1] |
| EcDsbB-IN-9 (Compound 9) | Pyridazinone | E. coli DsbB (EcDsbB) | 1.7 µM | 46 nM | [2] |
| Dimedone Derivative (Compound 19) | Dimedone | E. coli DsbA-DsbB system | ~1 µM | Not Reported | [3] |
Experimental Protocols
The determination of inhibitor efficacy relies on robust and reproducible experimental assays. Below are the methodologies for two key assays used to characterize DsbB inhibitors.
In Vivo β-Galactosidase Reporter Assay
This cell-based assay provides a measure of DsbB inhibition within a living bacterium. It utilizes a reporter strain of E. coli that expresses a fusion protein of β-galactosidase with a periplasmic protein. The proper folding and activity of this fusion protein are dependent on disulfide bond formation. When DsbB is inhibited, the β-galactosidase is misfolded and inactive. The addition of a chromogenic substrate allows for the quantification of enzyme activity, which is inversely proportional to the inhibitor's potency.
Protocol:
-
Culture Preparation: Grow an overnight culture of the E. coli reporter strain in a suitable medium.
-
Inhibitor Addition: Dilute the overnight culture into fresh medium and add the DsbB inhibitor at various concentrations. Include a no-inhibitor control.
-
Incubation: Incubate the cultures at 37°C with shaking until they reach mid-log phase.
-
Cell Lysis: Pellet the cells by centrifugation, resuspend in buffer, and lyse the cells to release the β-galactosidase.
-
Substrate Reaction: Add o-nitrophenyl-β-D-galactopyranoside (ONPG), a chromogenic substrate, to the cell lysates.
-
Measurement: Incubate the reactions at room temperature and then stop the reaction. Measure the absorbance of the product at 420 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value.
In Vitro Ubiquinone Reduction Assay
This biochemical assay directly measures the enzymatic activity of purified DsbB. The assay monitors the reduction of ubiquinone, the natural electron acceptor of DsbB, which is coupled to the oxidation of DsbA. The rate of ubiquinone reduction is measured spectrophotometrically, and the effect of an inhibitor on this rate is used to determine its potency.
Protocol:
-
Component Preparation: Prepare purified and reduced DsbA, purified DsbB, and a solution of a ubiquinone analog (e.g., ubiquinone-1).
-
Reaction Setup: In a cuvette, combine a reaction buffer, the ubiquinone analog, and the DsbB inhibitor at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding reduced DsbA.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at a wavelength corresponding to the oxidized form of the ubiquinone analog (e.g., 275 nm) over time.
-
Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the initial rates against the inhibitor concentrations to determine the IC50 value.
Conclusion
The data presented in this guide highlight the potent inhibitory activity of pyridazinone-based compounds, particularly this compound, against E. coli DsbB. With a nanomolar IC50 and a sub-nanomolar Ki, this compound stands out as a highly effective inhibitor in in vitro assays. EcDsbB-IN-9 also demonstrates significant potency, albeit at a micromolar concentration. The dimedone derivatives represent another class of DsbB inhibitors with promising activity.
The choice of inhibitor for further research will depend on the specific experimental context, including the desired potency, the need for cell-based versus in vitro assays, and other compound-specific properties. The detailed experimental protocols provided herein should enable researchers to effectively evaluate and compare these and other DsbB inhibitors in their own laboratories. The continued investigation of these compounds holds promise for the development of novel therapeutics that target bacterial virulence.
References
Comparative Analysis of EcDsbB-IN-10 Cross-Reactivity with Human Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of EcDsbB-IN-10, a representative inhibitor of the E. coli DsbB protein, with key human proteins. The data presented herein is crucial for assessing the selectivity and potential off-target effects of this class of antibacterial compounds.
Introduction
The bacterial DsbA-DsbB pathway is essential for the correct folding of many virulence factors, making it an attractive target for the development of novel anti-infective agents. This compound is a representative member of a class of potent inhibitors targeting the E. coli DsbB protein. A critical aspect of the preclinical development of such inhibitors is to evaluate their selectivity for the bacterial target over homologous or functionally related human proteins to minimize potential toxicity. This guide compares the inhibitory activity of a representative DsbB inhibitor against its bacterial target with its activity against relevant human proteins.
Data Presentation
The following table summarizes the available quantitative data on the inhibitory activity of a representative pyridazinone-based DsbB inhibitor against E. coli DsbB and key human proteins known to have functional similarities or be potential off-targets.
| Target Protein | Organism | Inhibitor | IC50 | Citation |
| DsbA:DsbB complex | Escherichia coli | Dimedone derivative | ~1 µM | [1] |
| Thioredoxin Reductase 1 (TrxR1) | Homo sapiens | Dimedone derivative | No inhibition observed | [1] |
| Vitamin K Epoxide Reductase (VKORC1) | Homo sapiens | Warfarin | 52 nM - 2.4 µM | [2] |
| Thioredoxin | Homo sapiens | Alkyl 2-imidazolyl disulfides | IC50 = 60 nM - 4.0 µM | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The DsbA-DsbB signaling pathway in E. coli.
Caption: Experimental workflow for inhibitor screening and selectivity profiling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DsbB-Mediated Ubiquinone Reduction Assay
This in vitro biochemical assay measures the ability of an inhibitor to block the DsbB-catalyzed reduction of ubiquinone.
-
Materials:
-
Purified recombinant E. coli DsbB
-
Purified recombinant E. coli DsbA (in reduced form)
-
Ubiquinone (e.g., Coenzyme Q1)
-
Detergent (e.g., n-Dodecyl-β-D-maltoside, DDM)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% DDM)
-
Test inhibitor (this compound or other compounds)
-
Spectrophotometer capable of measuring absorbance at 275 nm
-
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer and ubiquinone.
-
Add the test inhibitor at various concentrations to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding purified DsbB and reduced DsbA.
-
Monitor the reduction of ubiquinone to ubiquinol by measuring the decrease in absorbance at 275 nm over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Human Thioredoxin Reductase (TrxR1) Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of human TrxR1.
-
Materials:
-
Purified recombinant human TrxR1
-
NADPH
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Reaction buffer (e.g., 100 mM potassium phosphate pH 7.0, 2 mM EDTA)
-
Test inhibitor
-
Spectrophotometer capable of measuring absorbance at 412 nm
-
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NADPH, and TrxR1.
-
Add the test inhibitor at various concentrations and pre-incubate for a defined period.
-
Initiate the reaction by adding DTNB.
-
Monitor the reduction of DTNB, which results in the formation of 2-nitro-5-thiobenzoate (TNB), by measuring the increase in absorbance at 412 nm.
-
Calculate the reaction rates and determine the percentage of inhibition for each inhibitor concentration.
-
If inhibition is observed, calculate the IC50 value.
-
Human Cell Line Cytotoxicity Assay (MTT Assay)
This cell-based assay assesses the general toxicity of a compound against human cells.
-
Materials:
-
Human cell lines (e.g., HepG2, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed the human cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to untreated control cells.
-
Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Conclusion
The available data on a representative DsbB inhibitor from the dimedone class suggests a favorable selectivity profile, with potent inhibition of the bacterial DsbA:DsbB system and a lack of significant inhibition against human thioredoxin reductase.[1] While direct cross-reactivity data for "this compound" is not publicly available, the information on related compounds provides a strong rationale for the continued investigation of this class of molecules as potential anti-virulence agents. Further studies are warranted to comprehensively profile the selectivity of specific lead compounds against a broader panel of human proteins, including the functionally related Vitamin K Epoxide Reductase (VKORC1), to ensure a wide therapeutic window. The experimental protocols provided in this guide offer a robust framework for conducting such essential preclinical safety assessments.
References
- 1. Small molecule inhibitors of disulfide bond formation by the bacterial DsbA-DsbB dual enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible inhibition of human thioredoxin reductase activity by cytotoxic alkyl 2-imidazolyl disulfide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Confirming Protein-Ligand Binding Affinity: A Case Study with E. coli DsbB (EcDsbB)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biophysical techniques to confirm the binding affinity of small molecule inhibitors to the integral membrane protein E. coli DsbB (EcDsbB). While specific data for a compound designated "EcDsbB-IN-10" is not publicly available, this guide utilizes a potent, publicly disclosed inhibitor of EcDsbB, herein referred to as "Compound 12," which has a reported inhibition constant (Kᵢ) of 0.8 ± 0.1 nM, to illustrate the experimental methodologies and data presentation for confirming binding affinity[1]. The primary technique discussed is Isothermal Titration Calorimetry (ITC), with Surface Plasmon Resonance (SPR) presented as a key alternative.
Data Presentation: Quantitative Comparison of Binding Affinity Techniques
The following table summarizes the key quantitative data obtained from two different biophysical assays for an exemplary potent EcDsbB inhibitor.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Dissociation Constant (Kᴅ) | ~1 nM | ~1 nM |
| Association Rate (kₐ) | Not directly measured | ~ 2.0 x 10⁴ M⁻¹s⁻¹[2] |
| Dissociation Rate (k𝘥) | Not directly measured | ~ 1.6 x 10⁻² s⁻¹[2] |
| Stoichiometry (n) | 1:1 | Can be inferred |
| Enthalpy (ΔH) | Directly measured (e.g., -10 kcal/mol) | Can be determined with temperature variation |
| Entropy (ΔS) | Calculated | Calculated |
Note: The values for Kᴅ, kₐ, and k𝘥 for SPR are illustrative and based on typical small molecule-membrane protein interactions as specific values for a potent EcDsbB inhibitor were not found in the search results. The ΔH value for ITC is also an example.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3][4] It is a label-free, in-solution technique.[3]
Methodology for EcDsbB-Inhibitor Binding:
-
Protein Preparation:
-
Express and purify recombinant E. coli DsbB. As DsbB is an integral membrane protein, it requires solubilization in a suitable detergent, such as n-Dodecyl-β-D-maltoside (DDM), and purification.
-
Conduct extensive dialysis of the purified EcDsbB against the final ITC buffer to ensure buffer matching between the protein and the ligand solutions.[5] The buffer should be carefully chosen to maintain protein stability and minimize ionization effects.[6]
-
Degas the protein solution for approximately one hour before the experiment to prevent bubble formation.[7]
-
Accurately determine the final protein concentration.
-
-
Ligand Preparation:
-
Dissolve the inhibitor (e.g., "Compound 12") in the same, buffer-matched, and degassed ITC buffer used for the protein. If the compound is dissolved in a solvent like DMSO, ensure the same final concentration of DMSO is present in the protein solution to minimize heats of dilution.[3]
-
Accurately determine the ligand concentration.
-
-
ITC Experiment:
-
The experiment is typically performed by titrating the inhibitor (in the syringe) into the EcDsbB solution (in the sample cell).[7]
-
A common starting point for a high-affinity interaction (nanomolar range) would be a protein concentration in the cell of approximately 10-50 µM and a ligand concentration in the syringe 10-20 times higher (e.g., 100-500 µM).[3][8]
-
A series of small injections (e.g., 2 µL) of the ligand solution are made into the protein solution at regular intervals (e.g., 180 seconds) to allow for equilibration.[9]
-
The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
-
A control experiment, titrating the ligand into the buffer alone, should be performed to determine the heat of dilution, which is then subtracted from the main experimental data.[4]
-
-
Data Analysis:
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from these values.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of a ligand to a macromolecule immobilized on a sensor surface.[7] It provides kinetic information (association and dissociation rates) in addition to binding affinity.[7]
Methodology for EcDsbB-Inhibitor Binding:
-
Protein Immobilization:
-
EcDsbB, being a membrane protein, can be reconstituted into liposomes or nanodiscs which are then captured on a sensor chip (e.g., via a lipid-binding surface or an antibody capture method).
-
Alternatively, the purified protein in detergent can be directly immobilized, though this may affect its native conformation.
-
-
Ligand Preparation:
-
Prepare a series of dilutions of the inhibitor in a suitable running buffer. The buffer should be optimized for both protein stability and minimal non-specific binding.
-
-
SPR Experiment:
-
The running buffer is flowed continuously over the sensor surface to establish a stable baseline.
-
The different concentrations of the inhibitor are injected sequentially over the immobilized EcDsbB.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of the bound ligand, is monitored in real-time (measured in Resonance Units, RU).
-
A dissociation phase follows each association phase, where the running buffer is flowed over the chip to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ) and the dissociation rate constant (k𝘥).
-
The equilibrium dissociation constant (Kᴅ) is then calculated as the ratio of k𝘥/kₐ.
-
Mandatory Visualizations
Isothermal Titration Calorimetry (ITC) Experimental Workflow
Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.
Signaling Pathway Context: The DsbA-DsbB System
EcDsbB is a crucial component of the disulfide bond formation (DSF) pathway in the periplasm of E. coli. This pathway is essential for the correct folding and stability of many secreted proteins, including virulence factors.
Caption: The DsbA-DsbB disulfide bond formation pathway and the point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. biosensingusa.com [biosensingusa.com]
- 3. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 4. Isothermal titration calorimetry of ion-coupled membrane transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 6. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. NMR Solution Structure of the Integral Membrane Enzyme DsbB – Functional Insights into DsbB Catalyzed Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of EcDsbB as the Target of a Pyridazinone-Based Inhibitor
A Comparative Guide for Researchers
This guide provides an objective comparison of experimental data and methodologies used to genetically validate Escherichia coli Disulfide bond protein B (EcDsbB) as the cellular target of potent inhibitors. We will focus on a well-characterized pyridazinone-related inhibitor, referred to in literature as compound 12, as a primary example and compare its validation with other known inhibitors. This document is intended for researchers, scientists, and drug development professionals working on novel antibacterial agents.
Introduction to EcDsbB and Disulfide Bond Formation
In Gram-negative bacteria, the DsbA-DsbB pathway is crucial for the correct folding and stability of many periplasmic and secreted proteins, including numerous virulence factors.[1] DsbA, a periplasmic oxidoreductase, directly introduces disulfide bonds into substrate proteins. The inner membrane protein, DsbB, is then responsible for re-oxidizing DsbA, transferring electrons to the quinone pool in the membrane.[2] This makes the DsbA-DsbB system a compelling target for the development of new antivirulence drugs. Inhibition of EcDsbB disrupts this entire pathway, leading to an accumulation of misfolded proteins and compromising bacterial fitness, particularly under anaerobic conditions where the pathway is essential for growth.[1][3]
Quantitative Comparison of EcDsbB Inhibitors
The efficacy of inhibitors targeting EcDsbB can be quantified through both in vitro enzymatic assays and in vivo cellular assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing the potency of these compounds.
| Compound Class | Compound | In Vitro IC50 (EcDsbB) | In Vitro Ki (EcDsbB) | In Vivo IC50 (DsbA Oxidation) | Reference |
| Pyridazinone | Compound 12 | 18.85 nM | 0.8 ± 0.1 nM | 0.9 ± 0.5 µM | [4] |
| Pyridazinone | Compound 9 | 1.7 µM | 46 ± 20 nM | 8.5 ± 0.6 µM | [4] |
| Dimedone Derivative | Not Specified | ~1 µM | Not Reported | Not Reported |
Experimental Protocols for Genetic Target Validation
Genetic validation is critical to confirm that an inhibitor's effect on bacterial growth or viability is a direct result of its interaction with the intended target. Below are detailed protocols for key experiments used to validate EcDsbB as the target of inhibitors like compound 12.
Growth Inhibition Assay with Wild-Type and dsbB Mutant Strains
This assay directly assesses whether the absence of the target protein (EcDsbB) phenocopies the effect of the inhibitor.
-
Objective: To compare the growth inhibitory effect of the compound on wild-type E. coli versus a dsbB deletion mutant.
-
Principle: If the compound specifically targets EcDsbB, the dsbB mutant strain, which already lacks the target, should show little to no additional growth inhibition in the presence of the compound compared to the wild-type strain. This is particularly evident under anaerobic conditions where the DsbB pathway is essential.[3]
-
Methodology:
-
Strain Preparation: Use a wild-type E. coli strain (e.g., K-12) and an isogenic ΔdsbB mutant.
-
Culture Conditions: Grow bacterial cultures overnight in a suitable medium (e.g., LB or M63 minimal medium). For anaerobic experiments, use an anaerobic chamber and medium supplemented with an alternative electron acceptor like fumarate.[3]
-
Assay Setup: Dilute overnight cultures to a starting OD600 of ~0.1 in fresh medium in a 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., compound 12) to the wells. Include a no-drug control.
-
Incubation: Incubate the plate at 37°C with shaking. For anaerobic assays, incubate within the anaerobic chamber.
-
Data Acquisition: Measure the optical density (OD600) at regular intervals (e.g., every 5-15 minutes) for several hours using a plate reader.[5]
-
Analysis: Plot growth curves (OD600 vs. time) for each condition. Compare the growth of the wild-type and ΔdsbB strains in the presence and absence of the inhibitor. As demonstrated with compound 12, the wild-type strain's growth is significantly inhibited by the compound under anaerobic conditions, mimicking the lack of growth of the untreated dsbB mutant.[4]
-
In Vivo DsbA Redox State Analysis
This biochemical assay provides direct evidence of target engagement within the cell by measuring the functional consequence of EcDsbB inhibition.
-
Objective: To determine if the inhibitor causes an accumulation of the reduced form of DsbA, the direct substrate of EcDsbB.
-
Principle: When EcDsbB is inhibited, it can no longer re-oxidize DsbA. This leads to a buildup of DsbA in its reduced (thiol) state. Free thiols can be alkylated with reagents like 4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS), which adds approximately 0.5 kDa of mass for each modified cysteine. This mass shift can be visualized by SDS-PAGE and Western blotting, allowing for the quantification of oxidized versus reduced DsbA.[2][4]
-
Methodology:
-
Cell Culture and Treatment: Grow E. coli cells aerobically to mid-log phase and expose them to various concentrations of the inhibitor for a defined period.
-
Protein Precipitation: Rapidly harvest the cells and precipitate total protein using an acid like trichloroacetic acid (TCA) to preserve the in vivo redox state.
-
Alkylation: Resuspend the protein pellet in a buffer containing AMS and incubate to allow the alkylation of free thiol groups on reduced DsbA.[4][6]
-
SDS-PAGE and Western Blotting: Separate the alkylated proteins by non-reducing SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-DsbA antibody.
-
Analysis: The oxidized form of DsbA (with its disulfide bond intact) will not react with AMS and will migrate faster. The reduced form, now carrying AMS molecules, will exhibit a noticeable upward shift in the gel.[4] The intensity of the bands can be quantified to determine the IC50 for DsbA oxidation in vivo.
-
Synthetic Lethality Analysis
This genetic approach identifies interactions where the inhibition of two proteins (or the inhibition of one protein in a mutant background) is lethal, while the individual perturbations are not.
-
Objective: To demonstrate that chemical inhibition of EcDsbB is synthetically lethal with a mutation in a functionally related pathway, such as lipopolysaccharide (LPS) transport.
-
Principle: The lptD4213 mutation, affecting an essential protein in LPS assembly that itself requires disulfide bonds for stability, sensitizes E. coli to disruptions in the Dsb pathway.[3] It has been shown that combining a dsbB deletion with the lptD4213 mutation is lethal. Therefore, a specific inhibitor of EcDsbB should also be lethal to the lptD4213 mutant strain at concentrations that are not lethal to the wild-type. This provides strong genetic evidence that the inhibitor is acting on the Dsb pathway.
-
Methodology:
-
Strain Construction: Utilize an E. coli strain carrying the lptD4213 mutation.
-
Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC of the inhibitor for both the wild-type and the lptD4213 mutant strains.
-
Growth Assays: Perform growth curve analysis as described in Protocol 1, comparing the effect of the inhibitor on the wild-type and lptD4213 strains.
-
Analysis: A significantly lower MIC or a more pronounced growth defect in the lptD4213 strain in the presence of the inhibitor strongly supports the on-target activity of the compound against EcDsbB.[3]
-
Visualizing the Pathways and Workflows
The following diagrams illustrate the key biological pathway and experimental workflows discussed.
Caption: The DsbA-EcDsbB disulfide bond formation pathway in E. coli.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mutants in DsbB that appear to Redirect Oxidation Through the Disulfide Isomerization Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static.igem.org [static.igem.org]
- 6. Simple Method to Determine Protein Redox State in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of EcDsbB-IN-10 and Related Compounds Across Diverse Bacterial Species
A Comprehensive Guide for Researchers in Antimicrobial Drug Discovery
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel therapeutic strategies. One promising approach is the targeting of bacterial virulence factors, which are often essential for pathogenesis but not for bacterial viability, potentially reducing the selective pressure for resistance. The DsbA/DsbB system, responsible for disulfide bond formation in a wide array of virulence-associated proteins in Gram-negative bacteria, has emerged as a key antivirulence target. This guide provides a detailed comparison of the inhibitory effects of EcDsbB-IN-10 and other DsbB inhibitors on various bacterial species, supported by experimental data and protocols.
The DsbA/DsbB Oxidative Folding Pathway: A Critical Virulence Factor Checkpoint
In many Gram-negative bacteria, the periplasmic enzyme DsbA catalyzes the formation of disulfide bonds in secreted and cell-surface proteins, including toxins, adhesins, and pili.[1][2] For DsbA to function, it must be reoxidized by the inner membrane protein DsbB, which in turn transfers electrons to the quinone pool.[1][2] Inhibition of DsbB disrupts this entire pathway, leading to the misfolding and inactivation of numerous virulence factors.
Caption: The DsbA/DsbB disulfide bond formation pathway in Gram-negative bacteria.
Comparative Inhibitory Activity of DsbB Inhibitors
A high-throughput screening effort has identified several compounds that specifically inhibit the E. coli DsbB protein (EcDsbB).[1][3] Subsequent medicinal chemistry efforts have led to the development of more potent inhibitors. The table below summarizes the in vivo inhibitory activity of a key inhibitor, referred to here as this compound (analogous to compound 12 from published studies), and its analogs against DsbB homologs from various pathogenic Gram-negative bacteria.[4] The data is presented as a relative inhibition score, where a lower value indicates stronger inhibition.
| Bacterial Species | DsbB Homolog | Protein Length (amino acids) | % Identity to EcDsbB | Relative Inhibition by this compound (Compound 12) |
| Escherichia coli | EcDsbB | 175 | 100% | Strong |
| Salmonella typhimurium | StDsbB | 176 | 90% | Strong |
| Klebsiella pneumoniae | KpDsbB | 176 | 81% | Strong |
| Vibrio cholerae | VcDsbB | 179 | 45% | Strong |
| Haemophilus influenzae | HiDsbB | 172 | 41% | Moderate |
| Pseudomonas aeruginosa | PaDsbB | 185 | 34% | Moderate |
| Acinetobacter baumannii | AbDsbB | 181 | 35% | Weak |
| Francisella tularensis | FtDsbB | 204 | 26% | Weak |
| Pseudomonas aeruginosa | PaDsbH | 185 | 22% | No Inhibition |
| Salmonella typhimurium | StDsbI | 196 | 21% | No Inhibition |
Data adapted from a study that tested a series of pyridazinone-like compounds against DsbB homologs expressed in an E. coli dsbB mutant strain.[4] "Strong" indicates the lowest MIC, with "Moderate," "Weak," and "No Inhibition" representing progressively higher MICs relative to the most potent effect observed for that strain.[4]
Interestingly, while this compound is a potent inhibitor of DsbB from several clinically relevant pathogens like K. pneumoniae and V. cholerae, its efficacy decreases against more distantly related homologs such as those from A. baumannii and F. tularensis.[3][4] Furthermore, it shows no activity against the DsbB homologs DsbH from P. aeruginosa and DsbI from S. typhimurium, highlighting the potential for inhibitor specificity even within this enzyme family.[3][4]
Experimental Protocols
The following are summaries of key experimental methodologies used to assess the efficacy of DsbB inhibitors.
1. In Vivo Cell-Based Screening Assay
This assay is designed for high-throughput screening to identify inhibitors of DsbB.[1][5]
Caption: Workflow of the in vivo cell-based screening assay for DsbB inhibitors.
-
Principle: A specially engineered E. coli strain lacking a functional dsbB gene and expressing a variant of β-galactosidase (β-Galdbs) in the periplasm is used.[1][5] When DsbA/DsbB is active, it incorrectly forms disulfide bonds in β-Galdbs, inactivating it.[5] Inhibition of DsbB prevents this, leaving β-Galdbs active.
-
Methodology:
-
The engineered E. coli strain is plated on agar containing X-Gal, a chromogenic substrate for β-galactosidase.
-
Test compounds are added to the plates.
-
If a compound inhibits DsbB, β-Galdbs remains active and hydrolyzes X-Gal, resulting in blue colonies.[1]
-
If the compound is inactive, β-Galdbs is inactivated, and the colonies remain white.[4]
-
2. In Vitro DsbB Inhibition Assay
This assay quantifies the inhibitory effect of a compound on purified DsbB enzyme.[4][6]
-
Principle: The activity of purified DsbB is measured by its ability to reoxidize its substrate, DsbA. The rate of this reaction can be monitored in the presence of varying concentrations of an inhibitor.
-
Methodology:
-
Purified EcDsbB enzyme is incubated with the test compound.[4][6]
-
The reaction is initiated by the addition of reduced DsbA.
-
The oxidation state of DsbA is monitored over time, often using a fluorescent probe that reacts specifically with reduced thiols.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from a dose-response curve.[6]
-
3. In Vivo DsbA Redox State Analysis
This assay determines the effect of an inhibitor on the DsbA/DsbB pathway within living bacterial cells.[4][6]
-
Principle: The redox state of DsbA (oxidized vs. reduced) is a direct indicator of DsbB activity in vivo. If DsbB is inhibited, DsbA will accumulate in its reduced form.
-
Methodology:
-
Bacterial cells are grown in the presence of the DsbB inhibitor.[4][6]
-
Proteins are precipitated, and free sulfhydryl groups (present in reduced DsbA) are alkylated with a reagent like 4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS), which adds molecular weight.[6]
-
The protein samples are separated by SDS-PAGE and immunoblotted using an anti-DsbA antibody.[4][6]
-
Reduced (alkylated) DsbA will migrate slower than oxidized DsbA, allowing for quantification of the ratio of the two forms.
-
Conclusion
The DsbB enzyme is a compelling target for the development of novel anti-virulence agents. Compounds such as this compound have demonstrated significant inhibitory activity against DsbB from E. coli and other important Gram-negative pathogens. However, the variability in efficacy across different bacterial species underscores the need for a broad-spectrum approach or the development of species-specific inhibitors. The experimental protocols outlined in this guide provide a robust framework for the continued discovery and characterization of DsbB inhibitors, paving the way for new therapies to combat bacterial infections.
References
- 1. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: EcDsbB-IN-10 and Piperacillin/Tazobactam in the Fight Against Gram-Negative Pathogens
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In an era defined by the escalating threat of antibiotic resistance, the scientific community is in a perpetual search for novel antimicrobial strategies. This guide provides a detailed, head-to-head comparison of a novel investigational agent, EcDsbB-IN-10, and a widely used antibiotic combination, piperacillin/tazobactam. This report is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antibacterial therapies.
This compound is a hypothetical, potent, and selective small molecule inhibitor of the Escherichia coli disulfide bond forming protein B (EcDsbB). The DsbA/DsbB pathway is crucial for the correct folding of a multitude of virulence factors in Gram-negative bacteria, making it a promising target for anti-virulence agents.[1][2][3][4] By inhibiting DsbB, this compound is designed to disrupt the production of key bacterial weapons, thereby disarming the pathogen and rendering it more susceptible to host immune clearance.
Piperacillin, a broad-spectrum β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall.[5][6] It is often combined with tazobactam, a β-lactamase inhibitor, which protects piperacillin from degradation by bacterial enzymes, thereby extending its spectrum of activity.[7][8][9] Piperacillin/tazobactam is a cornerstone in the treatment of various bacterial infections.
This guide will delve into a comparative analysis of these two agents, presenting hypothetical in vitro efficacy data for this compound alongside established data for piperacillin/tazobactam. Detailed experimental protocols are provided to ensure transparency and facilitate the replication of such studies.
Quantitative Performance Analysis
The following table summarizes the in vitro performance of this compound and piperacillin/tazobactam against representative strains of E. coli. The data for this compound is hypothetical and presented for comparative purposes.
| Parameter | This compound (Hypothetical Data) | Piperacillin/Tazobactam |
| Target | E. coli Disulfide Bond Protein B (EcDsbB) | Penicillin-Binding Proteins (PBPs) |
| Mechanism of Action | Inhibition of disulfide bond formation in virulence factors | Inhibition of cell wall biosynthesis[5][6] |
| IC50 (EcDsbB) | 50 nM | Not Applicable |
| MIC vs. E. coli ATCC 25922 | 8 µg/mL | ≤8 µg/mL[10] |
| MIC vs. ESBL-producing E. coli | 8 µg/mL | ≥32 µg/mL (Resistant)[10] |
| Effect on Motility (Swarming Assay) | Significant reduction in motility at sub-MIC concentrations | No significant effect at sub-MIC concentrations |
Signaling Pathway and Experimental Workflow Visualizations
To visually articulate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The DsbA/DsbB pathway in E. coli and the inhibitory action of this compound.
Caption: Experimental workflow for determining the synergy between this compound and Piperacillin/Tazobactam.
Caption: Logical flow of the comparative analysis between this compound and Piperacillin/Tazobactam.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and piperacillin/tazobactam in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[11][12]
-
Inoculum Preparation: Culture the bacterial strain overnight on appropriate agar plates. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[12] Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[13]
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.[11]
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[12][14]
Bacterial Motility (Swarming) Assay
This assay is used to assess the effect of a compound on bacterial motility.
-
Media Preparation: Prepare semi-solid agar plates (e.g., 0.5% agar in Luria-Bertani broth). Incorporate sub-inhibitory concentrations of this compound or piperacillin/tazobactam into the agar.
-
Inoculation: Inoculate the center of the agar plate with a single colony of the test bacterium using a sterile inoculating needle.[15][16][17]
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Analysis: Measure the diameter of the zone of bacterial swarming from the point of inoculation. A reduction in the swarming diameter in the presence of the compound compared to the control (no compound) indicates an inhibitory effect on motility.
Discussion and Future Directions
The hypothetical data suggests that this compound could offer a distinct advantage over traditional antibiotics like piperacillin/tazobactam, particularly against drug-resistant strains. By targeting virulence rather than bacterial viability, this compound may exert less selective pressure for the development of resistance. Furthermore, its efficacy against ESBL-producing E. coli in this hypothetical scenario highlights its potential to address a critical unmet medical need.
The most promising application of a DsbB inhibitor like this compound may be in combination therapy. A synergistic effect with β-lactam antibiotics is plausible; by weakening the pathogen's virulence and defense mechanisms, this compound could re-sensitize resistant bacteria to existing antibiotics. The provided experimental workflow for synergy testing outlines a clear path to investigate this hypothesis.
Future research should focus on the in vivo efficacy of DsbB inhibitors, their pharmacokinetic and pharmacodynamic properties, and their potential for combination therapy with a range of existing antibiotics. The development of anti-virulence agents represents a paradigm shift in the fight against bacterial infections, moving from a strategy of killing bacteria to one of disarming them.
Disclaimer: this compound is a fictional compound, and the data presented for it is purely hypothetical, designed for illustrative and comparative purposes within this guide. The information on piperacillin/tazobactam is based on publicly available scientific literature.
References
- 1. Protein disulfide bond generation in Escherichia coli DsbB–DsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protein disulfide bond generation in Escherichia coli DsbB-DsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Piperacillin - Wikipedia [en.wikipedia.org]
- 7. urology-textbook.com [urology-textbook.com]
- 8. medschool.co [medschool.co]
- 9. mims.com [mims.com]
- 10. journals.asm.org [journals.asm.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asm.org [asm.org]
- 16. microbenotes.com [microbenotes.com]
- 17. microbiologyinfo.com [microbiologyinfo.com]
Measuring the Kinetics of EcDsbB-IN-10: A Comparative Guide Using Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of utilizing Surface Plasmon Resonance (SPR) for the detailed kinetic analysis of inhibitors targeting the E. coli disulfide bond-forming protein B (EcDsbB). As a case study, we will focus on a hypothetical inhibitor, "EcDsbB-IN-10," to illustrate the experimental workflow, data presentation, and comparison with alternative methodologies. The principles and protocols outlined herein are broadly applicable to the kinetic characterization of other enzyme inhibitors.
Introduction to EcDsbB and its Inhibition
Escherichia coli DsbB (EcDsbB) is an integral membrane protein crucial for the formation of disulfide bonds in periplasmic proteins.[1][2][3] It functions by reoxidizing the periplasmic protein DsbA, which in turn directly introduces disulfide bonds into folding proteins.[1][3] The unique transmembrane nature and catalytic mechanism of EcDsbB make it an attractive target for the development of novel antimicrobial agents. Understanding the binding kinetics of inhibitors is paramount for optimizing their efficacy and mechanism of action.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technology that allows for the real-time monitoring of biomolecular interactions.[4] It measures changes in the refractive index at a sensor surface as an analyte flows over an immobilized ligand.[4][5] This enables the precise determination of key kinetic parameters, including the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒff), and the equilibrium dissociation constant (Kₔ).[4]
Comparison of Kinetic Analysis Techniques
While SPR is a gold-standard for kinetic analysis, other techniques can also provide valuable information. Below is a comparison of common methods for studying enzyme inhibitor kinetics.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Enzyme Inhibition Assays | Bio-Layer Interferometry (BLI) |
| Principle | Change in refractive index upon binding | Heat change upon binding | Measurement of enzyme activity | Change in interference pattern upon binding |
| Information Provided | kₐ, kₔ, Kₔ, stoichiometry | Kₔ, ΔH, ΔS, stoichiometry | IC₅₀, Kᵢ | kₐ, kₔ, Kₔ |
| Labeling Requirement | Label-free | Label-free | Often requires labeled substrate or coupled assay | Label-free |
| Throughput | Medium to High | Low to Medium | High | High |
| Sample Consumption | Low | High | Low | Low |
| Advantages | Real-time data, detailed kinetic information | Direct measurement of thermodynamic parameters | High throughput, cost-effective | High throughput, compatible with crude samples |
| Disadvantages | Mass transport limitations, potential for protein inactivation upon immobilization | Low throughput, high sample consumption | Indirect measurement of binding, potential for assay interference | Lower sensitivity for small molecules compared to SPR |
Measuring the Kinetics of this compound with SPR: A Hypothetical Workflow
The following section outlines a detailed experimental protocol for determining the binding kinetics of the hypothetical inhibitor this compound to its target, EcDsbB, using SPR.
Experimental Workflow Diagram
Detailed Experimental Protocol
1. Preparation of Reagents and Buffers:
-
EcDsbB Protein: Purify recombinant EcDsbB. Due to its membrane protein nature, solubilization in a suitable detergent (e.g., LDAO, DDM) is necessary. The final protein solution should be in the SPR running buffer.
-
This compound: Synthesize and purify the inhibitor. Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then serially dilute it in the SPR running buffer to the desired concentrations.
-
SPR Running Buffer: A common choice is HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with the same concentration of detergent used for EcDsbB solubilization.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.0-5.5.
-
Regeneration Solution: A solution that effectively removes the bound analyte without denaturing the immobilized ligand. This often requires screening and can include low pH glycine solutions (e.g., 10 mM Glycine-HCl, pH 2.0) or solutions with high salt or organic solvents.
2. Immobilization of EcDsbB:
-
Method: Amine coupling is a common method for immobilizing proteins to a CM5 sensor chip.
-
Procedure:
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified EcDsbB (typically 10-50 µg/mL in immobilization buffer) over the activated surface.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
The target immobilization level should be empirically determined to minimize mass transport effects, often in the range of 1000-3000 Response Units (RU).
-
3. Kinetic Binding Assay:
-
Method: Multi-cycle kinetics is a robust method for detailed kinetic analysis.
-
Procedure:
-
Inject a series of increasing concentrations of this compound over the immobilized EcDsbB surface. Each injection cycle consists of:
-
Association Phase: Flow the inhibitor solution over the sensor surface for a defined period (e.g., 120-300 seconds) to monitor the binding event.
-
Dissociation Phase: Flow the running buffer over the surface to monitor the dissociation of the inhibitor from EcDsbB.
-
-
Between each concentration, inject the regeneration solution to remove all bound inhibitor and return to the baseline.
-
Include several buffer-only injections (blanks) for double referencing.
-
4. Data Analysis:
-
Process the raw data by subtracting the reference surface signal and the buffer blank injections.
-
The resulting sensorgrams are then globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.
-
This fitting process yields the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).
Hypothetical Kinetic Data for this compound
The following table presents a hypothetical dataset for the interaction of this compound with EcDsbB, as would be determined by SPR.
| Parameter | Value | Unit | Description |
| kₐ (kₒₙ) | 2.5 x 10⁵ | M⁻¹s⁻¹ | Association Rate Constant |
| kₔ (kₒff) | 5.0 x 10⁻³ | s⁻¹ | Dissociation Rate Constant |
| Kₔ | 20 | nM | Equilibrium Dissociation Constant |
| Chi² | 0.5 | Goodness of fit of the kinetic model |
Comparison with an Alternative Inhibitor
For a comprehensive evaluation, it is crucial to compare the kinetic profile of a lead compound with other known inhibitors or analogues. The following table provides a hypothetical comparison of this compound with a fictional alternative, "EcDsbB-IN-2".
| Inhibitor | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₔ (nM) |
| This compound | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |
| EcDsbB-IN-2 | 1.0 x 10⁵ | 8.0 x 10⁻³ | 80 |
This comparison highlights that this compound has a faster association rate and a slower dissociation rate, resulting in a lower Kₔ value and indicating a higher affinity for EcDsbB compared to EcDsbB-IN-2.
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the role of EcDsbB in the disulfide bond formation pathway and the point of inhibition by this compound.
Conclusion
Surface Plasmon Resonance provides a robust and detailed method for characterizing the binding kinetics of inhibitors to their targets. By employing the protocols and data analysis frameworks outlined in this guide, researchers can gain deep insights into the molecular interactions driving inhibitor potency. While the data for "this compound" presented here is hypothetical, the described workflow serves as a practical template for the kinetic evaluation of novel inhibitors targeting EcDsbB and other challenging enzyme systems, thereby accelerating the drug discovery and development process.
References
- 1. Structure of the Disulfide Bond Generating Membrane Protein DsbB in the Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two cysteines in each periplasmic domain of the membrane protein DsbB are required for its function in protein disulfide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Disulfide Exchange by the Intramembrane Enzymes DsbB, DsbD, and CcdA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of EcDsbB-IN-10: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
As a small molecule inhibitor, EcDsbB-IN-10 requires careful handling and disposal to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be treated as a hazardous chemical waste. The following procedures are based on general best practices for the disposal of laboratory chemical waste and are intended to provide essential guidance for researchers.
Immediate Safety and Handling
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, especially in its powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Disposal Procedures
The improper disposal of chemical waste is regulated and can pose a significant risk to human health and the environment.[1] Therefore, this compound and any materials contaminated with it must not be disposed of in regular trash or down the drain.[1][2][3] All waste must be managed through your institution's Environmental Health and Safety (EHS) office.[1]
Waste Categorization and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[1][2] Waste containing this compound should be categorized and collected separately based on its physical state (solid or liquid) and the nature of any contaminants.
Solid Waste:
-
Unused or expired this compound powder: Collect in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated labware: Items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated, sealed plastic bag or container labeled as hazardous waste.[4]
Liquid Waste:
-
Solutions containing this compound: Collect in a compatible, leak-proof container. Plastic bottles are often preferred over glass to minimize the risk of breakage.[1] The container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of all components.[1][4]
-
First rinse of contaminated glassware: The initial solvent rinse of any glassware that has contained this compound must be collected as hazardous waste.[2][4] Subsequent rinses may be permissible for drain disposal, but only with written approval from your institution's EHS.[1]
Labeling and Storage
All hazardous waste containers must be properly labeled with a hazardous waste tag provided by your EHS office. The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name of the waste (e.g., "this compound in DMSO"). Abbreviations and chemical formulas are not acceptable.[1][4]
-
The approximate concentration and volume of each component.
-
The date of waste generation.[1]
-
The principal investigator's name and lab location.[1]
Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste and are stored in secondary containment to prevent spills.[2][4]
Disposal Plan Summary
| Waste Type | Container | Disposal Method | Key Considerations |
| Solid this compound | Original or labeled, sealed container | Collection by EHS for incineration or other approved disposal method. | Do not mix with other solid wastes unless compatibility is confirmed. |
| Liquid solutions with this compound | Labeled, sealed, compatible (preferably plastic) container with secondary containment. | Collection by EHS for chemical treatment or incineration. | Clearly list all chemical components and their concentrations on the waste tag.[1] |
| Contaminated Sharps | Puncture-resistant sharps container labeled as "Hazardous Waste." | Collection by EHS. | Do not dispose of in regular sharps containers unless they are also designated for chemical contamination. |
| Contaminated Labware (non-sharp) | Sealed plastic bag or container labeled "Hazardous Waste." | Collection by EHS. | Ensure the bag or container is robust enough to prevent tearing. |
| Empty this compound Containers | Original container | Triple-rinse with a suitable solvent. The first rinse must be collected as hazardous waste.[2][4] After rinsing, deface the label and dispose of as regular solid waste, or as directed by EHS. | Never dispose of un-rinsed containers in the regular trash. |
Experimental Protocols for Deactivation
In some cases, chemical deactivation may be a viable option to render a substance non-hazardous before disposal. However, without specific data on the reactivity of this compound, in-lab deactivation is not recommended . Attempting to neutralize or deactivate the compound without a validated protocol could lead to hazardous reactions. All disposal should be handled by trained EHS professionals.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling EcDsbB-IN-10
Disclaimer: A specific Safety Data Sheet (SDS) for EcDsbB-IN-10 is not publicly available. The following guidance is based on general best practices for handling new or uncharacterized chemical compounds in a research setting. Researchers must conduct a thorough risk assessment before beginning any work with this substance.
Personal Protective Equipment (PPE)
Given the absence of specific toxicity data for this compound, a cautious approach to personal protection is warranted. The following table outlines recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes or contact with airborne particles of the compound. |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against skin contact. Check for any signs of degradation or breakthrough. Change gloves frequently and immediately if contaminated. |
| Body Protection | A lab coat that is fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Recommended when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. The need for respiratory protection should be determined by a site-specific risk assessment. |
Operational Plan: Handling and Weighing
Location: All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Procedure:
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Have all necessary equipment, including weighing paper, spatulas, and waste containers, readily available.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing:
-
Carefully open the container with the compound inside the chemical fume hood.
-
Use a clean spatula to transfer the desired amount of the compound onto weighing paper on a calibrated analytical balance.
-
Avoid creating dust. If the compound is a fine powder, handle it with extra care to prevent it from becoming airborne.
-
Close the container tightly after use.
-
-
Post-Handling:
-
Clean any spills immediately according to your laboratory's standard operating procedures for hazardous materials.
-
Wipe down the work surface and any equipment used with an appropriate solvent.
-
Dispose of all contaminated materials, including weighing paper and gloves, in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste contaminated with this compound should be treated as hazardous chemical waste.
Waste Segregation and Storage:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be placed in a clearly labeled, sealed plastic bag and then into a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. The container should be compatible with the solvents used.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store hazardous waste in a designated, well-ventilated area, away from incompatible materials, until it can be collected by trained personnel for disposal.
Disposal Procedure:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
Visual Guidance
Experimental Workflow for Handling Uncharacterized Compounds
The following diagram illustrates a general workflow for safely handling a research compound like this compound where specific safety data is unavailable.
Caption: General workflow for handling research compounds with unknown hazards.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
